3,5-Dimethylisoxazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40798. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-4-3-5(2)7-6-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICAQKBMCKEFDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059784 | |
| Record name | Isoxazole, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300-87-8 | |
| Record name | 3,5-Dimethylisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethylisoxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethylisoxazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoxazole, 3,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isoxazole, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethylisoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.547 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIMETHYLISOXAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS7C0HP303 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 3,5-Dimethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the core physicochemical properties of 3,5-Dimethylisoxazole, a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Core Physicochemical Data
The following tables summarize the key quantitative physicochemical properties of this compound, compiled from various reputable sources.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇NO | [1][2] |
| Molecular Weight | 97.12 g/mol | [1][2] |
| Appearance | Clear colorless to pale yellow liquid | [1][3] |
| Melting Point | -14 °C | [1][4][5] |
| Boiling Point | 141-144 °C | [1][3][4][5][6][7][8] |
| Density | 0.99 g/mL at 25 °C | [1][4][6][8] |
| Refractive Index (n20/D) | 1.442 | [1][4][6] |
| Flash Point | 31 °C (87.8 °F) | [5] |
| Vapor Pressure | 6.51 mmHg at 25°C | [1] |
Table 2: Solubility and Partitioning Characteristics
| Property | Value | Source(s) |
| Solubility in Water | 50.9 g/L; also described as slightly soluble or insoluble | [1][6][9] |
| Solubility in Organic Solvents | Soluble in ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO) | [9] |
| pKa (Predicted) | -1.35 ± 0.28 | [1][4] |
| LogP (Octanol-Water Partition Coefficient) | 1.29 - 1.43 | [4][10] |
Experimental Protocols
Detailed experimental protocols for determining the key physicochemical properties of this compound are outlined below. These are generalized procedures based on standard laboratory techniques.
Determination of Melting Point
The melting point of this compound, being below room temperature, is technically a freezing point. The determination would involve cooling the substance until it solidifies and then observing the temperature at which it melts upon warming.
Apparatus:
-
Melting point apparatus with a cooling stage (e.g., a modified Mel-Temp or similar device)
-
Capillary tubes
-
Low-temperature thermometer
Procedure:
-
A small amount of liquid this compound is introduced into a capillary tube.
-
The capillary tube is placed in the cooling block of the melting point apparatus.[11]
-
The sample is cooled until it completely solidifies.
-
The temperature is then slowly increased at a rate of 1-2 °C per minute.[11]
-
The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.[11]
Determination of Boiling Point
Apparatus:
-
Thiele tube or a simple distillation apparatus[12]
-
Heating mantle or oil bath
-
Thermometer
-
Boiling chips
Procedure using a simple distillation apparatus:
-
A small volume of this compound is placed in a round-bottom flask, and boiling chips are added.
-
The flask is connected to a distillation head with a condenser and a collection flask. A thermometer is positioned so that the bulb is just below the side arm of the distillation head.
-
The flask is heated gently.[12]
-
The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point.[12]
Determination of Density
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Water bath set to 25 °C
Procedure:
-
The empty pycnometer is weighed.
-
The pycnometer is filled with distilled water and placed in a water bath at 25 °C until it reaches thermal equilibrium. The volume is adjusted, and the pycnometer is weighed again.
-
The pycnometer is dried and then filled with this compound, brought to 25 °C in the water bath, and weighed.
-
The density is calculated using the formula: Density = (mass of sample) / (volume of pycnometer).
Determination of pKa
As this compound is a very weak base (predicted pKa of the conjugate acid is -1.35), standard aqueous titration is not feasible. Specialized techniques are required.
Method: NMR Spectroscopy in a non-aqueous solvent
-
A series of solutions containing this compound and a set of pH indicators are prepared in an anhydrous solvent like DMSO.[13]
-
A pH gradient is established in an NMR tube by the diffusion of a strong acid into a basic solution of the analyte and indicators.[13]
-
The chemical shifts of a proton on this compound that is sensitive to protonation and the pH indicators are measured simultaneously along the pH gradient using chemical shift imaging (CSI).[13]
-
The pKa is then determined by fitting the chemical shift data to the Henderson-Hasselbalch equation.[13]
Determination of Solubility
Method: Shake-Flask Method
-
An excess amount of this compound is added to a known volume of water in a flask.
-
The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The solution is then filtered or centrifuged to remove the undissolved solute.
-
The concentration of this compound in the saturated aqueous solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[14]
Determination of LogP (Octanol-Water Partition Coefficient)
Method: Shake-Flask Method
-
A known volume of n-octanol and water are pre-saturated with each other.
-
A small, accurately weighed amount of this compound is dissolved in either the n-octanol or water phase.
-
The two phases are combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning.
-
The mixture is then allowed to stand until the two phases have completely separated.
-
The concentration of this compound in both the n-octanol and water phases is determined analytically.[15]
-
The LogP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.[15]
Visualizations
Logical Relationship in Drug Design
The following diagram illustrates the role of this compound as a core scaffold in the structure-guided design of BET bromodomain inhibitors.
Logical flow of BET inhibitor design.
Experimental Workflow: Melting Point Determination
This diagram outlines the typical workflow for determining the melting point of a substance like this compound.
References
- 1. scribd.com [scribd.com]
- 2. chem.pg.edu.pl [chem.pg.edu.pl]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. [PDF] Optimization of this compound Derivatives as Potent Bromodomain Ligands | Semantic Scholar [semanticscholar.org]
- 5. Optimization of this compound Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. lookchem.com [lookchem.com]
- 8. This compound 98 300-87-8 [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. davjalandhar.com [davjalandhar.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. acdlabs.com [acdlabs.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3,5-Dimethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
3,5-Dimethylisoxazole, a versatile heterocyclic compound, serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1][2][3] Its utility in medicinal chemistry, particularly in the development of potent bromodomain inhibitors and other bioactive molecules, underscores the importance of its safe and effective handling in the laboratory and during scale-up operations.[2][4] This in-depth technical guide provides a comprehensive overview of the safety protocols and handling guidelines for this compound, ensuring the well-being of researchers and the integrity of experimental outcomes.
Physicochemical and Safety Data at a Glance
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data extracted from various safety data sheets.
| Property | Value | Source |
| Molecular Formula | C₅H₇NO | [5][6] |
| Molecular Weight | 97.12 g/mol | [5][6] |
| Appearance | Clear colorless to pale yellow liquid | [5][7] |
| Odor | Pungent | [8] |
| Boiling Point | 142-144 °C (lit.) | [5][8][9] |
| Melting Point | -14 °C | [5] |
| Flash Point | 31 °C / 87.8 °F (closed cup) | [8][9][10] |
| Density | 0.99 g/mL at 25 °C (lit.) | [5][9] |
| Solubility in Water | 50.9 g/L; also reported as insoluble | [5][8][11] |
| Vapor Pressure | 6.51 mmHg at 25°C | [5] |
Hazard Identification and Classification
This compound is classified as a Flammable liquid, Category 3 , under the Globally Harmonized System (GHS).[12] The primary hazard statement associated with this compound is H226: Flammable liquid and vapor .[9][12]
GHS Pictogram:
🔥
Experimental Protocols: General Safety and Handling Procedures
While specific experimental protocols for toxicity assessment of this compound are not extensively detailed in publicly available literature, the following general procedures, derived from safety data sheets, are critical for its safe handling.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area.[12][13] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure to vapors.
-
Explosion-Proof Equipment: Due to its flammable nature, all electrical, ventilating, and lighting equipment in the handling area must be explosion-proof.[8][13]
-
Grounding: To prevent the buildup of static electricity, which can serve as an ignition source, containers and receiving equipment must be grounded and bonded during transfer.[8][13]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8] Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Respiratory Protection: Under normal use conditions with adequate engineering controls, respiratory protection may not be necessary. However, if inhalation of vapors is possible, a NIOSH/MSHA-approved respirator should be used.[8]
Emergency Procedures
First Aid Measures
-
Inhalation: If inhaled, remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]
-
Skin Contact: In case of skin contact, immediately take off all contaminated clothing and rinse the skin with water/shower.[8][13] Wash the affected area with soap and plenty of water. Get medical attention if irritation persists.[8]
-
Eye Contact: If in eyes, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[8]
-
Ingestion: If swallowed, clean the mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish a fire.[8][13] Water mist may be used to cool closed containers.[8]
-
Hazardous Combustion Products: Combustion of this compound can produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[8][10]
-
Protective Equipment for Firefighters: In the event of a fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[8][10]
Accidental Release Measures
-
Personal Precautions: In the event of a spill, remove all sources of ignition.[8][13] Take precautionary measures against static discharges.[8][10] Ensure adequate ventilation and wear appropriate personal protective equipment.[12][13]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[13]
-
Containment and Cleanup: Soak up the spill with an inert absorbent material such as sand, silica (B1680970) gel, acid binder, or universal binder.[8][10] Collect the absorbed material and place it in a suitable, closed container for disposal.[8] Use spark-proof tools during cleanup.[8][13]
Handling and Storage
-
Safe Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[8] Use only non-sparking tools and take precautionary measures against static discharge.[8][13] Keep away from heat, sparks, open flames, and hot surfaces. - No smoking.[8][13]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[8][13] Keep cool.[8][13] The designated storage area should be a flammables area.[5][8]
-
Incompatible Materials: this compound is incompatible with acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[8][10]
Stability and Reactivity
-
Chemical Stability: this compound is stable under normal storage conditions.[8][10]
-
Conditions to Avoid: Avoid exposure to heat, flames, sparks, and other sources of ignition. Also, avoid contact with incompatible materials.[8][10]
-
Hazardous Reactions: No hazardous reactions have been reported under normal processing.[8][10]
-
Hazardous Polymerization: Hazardous polymerization does not occur.[8][10]
Visualizing Safe Handling and Emergency Response
To further aid in the comprehension of safe handling practices, the following diagrams illustrate key logical workflows.
References
- 1. CAS 300-87-8: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lookchem.com [lookchem.com]
- 6. scbt.com [scbt.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound 98 300-87-8 [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. 300-87-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. This compound - Safety Data Sheet [chemicalbook.com]
The Isoxazole Ring: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide on the Biological Significance of the Isoxazole (B147169) Moiety for Researchers, Scientists, and Drug Development Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have propelled it to the forefront of drug discovery, leading to the development of a wide array of therapeutic agents with diverse biological activities. This technical guide provides a comprehensive overview of the biological significance of the isoxazole ring, detailing its role in various therapeutic areas, presenting key quantitative data, outlining experimental protocols for its biological evaluation, and visualizing the intricate signaling pathways modulated by isoxazole-containing drugs.
The Versatile Pharmacophore: A Spectrum of Biological Activities
The isoxazole nucleus is a key constituent in numerous compounds exhibiting a broad range of pharmacological effects. This versatility stems from the ring's ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The inherent electronic nature of the isoxazole ring, with its electron-withdrawing and donating capabilities depending on substitution patterns, allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, metabolic stability, and bioavailability.
The biological activities attributed to isoxazole-containing compounds are extensive and include:
-
Anticancer Activity: Isoxazole derivatives have demonstrated significant potential in oncology through various mechanisms, including the induction of apoptosis, inhibition of key enzymes like protein kinases and histone deacetylases (HDACs), and disruption of tubulin polymerization.[1]
-
Anti-inflammatory Activity: The isoxazole ring is a cornerstone of several non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2), an enzyme crucial in the inflammatory cascade.
-
Antimicrobial Activity: A wide range of isoxazole derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal pathogens. Their mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of cell wall integrity.
-
Neuroprotective Effects: Emerging research has highlighted the potential of isoxazole compounds in the treatment of neurodegenerative disorders. These compounds can exert their effects by mitigating oxidative stress, reducing neuroinflammation, and modulating neurotransmitter systems.
-
Immunomodulatory Activity: Certain isoxazole-containing drugs play a crucial role in modulating the immune system, primarily by inhibiting the proliferation of activated lymphocytes.
Quantitative Analysis of Biological Activity
To provide a tangible measure of the potency of isoxazole derivatives, the following tables summarize key quantitative data from various biological assays. These values, primarily half-maximal inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC), offer a comparative insight into the efficacy of different isoxazole-based compounds across various therapeutic targets.
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazole-pyrazole heterodimer | HT1080 | 16.1 - 9.02 | [2] |
| Diosgenin-isoxazole derivative | MCF-7 | 9.15 | [2] |
| Diosgenin-isoxazole derivative | A549 | 14.92 | [2] |
| 3,5-disubstituted isoxazole from Tyrosol | U87 | 42.8 - 67.6 | [2] |
| Isoxazole chalcone (B49325) derivative | DU145 | 0.96 - 1.06 | [2] |
| Tetrazole based isoxazolines | A549 | 1.49 - 1.51 | [3] |
| Tetrazole based isoxazolines | MDA-MB-231 | 2.83 - 3.62 | [3] |
| 3,5-Diamino-4-(phenylazo)isoxazole derivatives | PC3 | 38.63 - 147.9 | [4] |
| Isoxazole-C-glycoside hybrid | MDA-MB-231 | 22.3 - 35.5 | [5] |
Table 2: Antimicrobial Activity of Isoxazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| N3, N5-di(substituted)isoxazole-3,5-diamine | E. coli | 95 - 117 | [6] |
| N3, N5-di(substituted)isoxazole-3,5-diamine | S. aureus | 95 - 100 | [6] |
| 3-(phenyl)-5-(chroman) isoxazole derivatives | E. coli | 20 - 50 | |
| 3-(phenyl)-5-(chroman) isoxazole derivatives | P. aeruginosa | 5 - 20 | |
| Novel Isoxazole Derivatives | C. albicans | 6 - 60 | [1] |
| Novel Isoxazole Derivatives | B. subtilis | 10 - 80 | [1] |
| Novel Isoxazole Derivatives | E. coli | 30 - 80 | [1] |
| General Isoxazole Derivatives | S. aureus & E. coli | 40 - 70 | [7] |
Table 3: Anti-inflammatory and Neuroprotective Activity of Isoxazole Derivatives
| Compound Class | Assay | Target/Model | Activity (IC50/EC50) | Reference |
| Benzoxazolone derivatives | Anti-inflammatory | IL-6 inhibition | 5.09 µM | [8] |
| Fluorophenyl-isoxazole-carboxamides | Antioxidant | DPPH radical scavenging | 0.45 µg/mL | [8] |
| Isoxazole substituted chromans | Neuroprotection | Oxidative stress in HT22 cells | ~ 0.3 µM | [8] |
| 3,4,5-trimethoxy isoxazolone derivative | Neuroprotection | Attenuated Aβ1-42 and tau protein levels in STZ-induced Alzheimer's mouse model | N/A | [9] |
Key Experimental Protocols
The biological evaluation of novel isoxazole derivatives is paramount to understanding their therapeutic potential. The following sections provide detailed methodologies for key in vitro assays commonly employed in the screening and characterization of these compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against bacterial and fungal strains.
1. Materials:
-
Isoxazole compound stock solution (e.g., 1 mg/mL in DMSO).
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
-
Bacterial or fungal strains.
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS).
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
2. Procedure:
-
Preparation of Compound Dilutions:
-
Add 100 µL of sterile broth to wells 2-12 of a 96-well plate.
-
Add 200 µL of the isoxazole compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours), select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the final bacterial or fungal inoculum to wells 1 through 11.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
-
Reading the MIC:
-
Following incubation, visually inspect the plate for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Protocol 2: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This protocol details a method to assess the neuroprotective effects of isoxazole compounds against glutamate-induced cell death in a neuronal cell line.
1. Materials:
-
SH-SY5Y human neuroblastoma cells or primary cortical neurons.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Isoxazole compound stock solution in DMSO.
-
L-glutamic acid.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
96-well cell culture plates.
-
Microplate reader.
2. Procedure:
-
Cell Seeding:
-
Seed the neuronal cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
-
Compound Pre-treatment:
-
Treat the cells with various concentrations of the isoxazole compound for 24 hours. Include a vehicle control (DMSO).
-
-
Induction of Excitotoxicity:
-
After pre-treatment, expose the cells to a neurotoxic concentration of L-glutamic acid (e.g., 50-100 µM) for a specified duration (e.g., 15-30 minutes).
-
-
Wash and Recovery:
-
Remove the glutamate-containing medium and replace it with fresh medium containing the respective concentrations of the isoxazole compound.
-
Incubate the cells for a further 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
-
Signaling Pathways and Mechanisms of Action
The therapeutic efficacy of isoxazole-containing drugs is intrinsically linked to their ability to modulate specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for several key isoxazole-based pharmaceuticals.
Valdecoxib: Selective COX-2 Inhibition
Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. This selectivity is crucial for its anti-inflammatory and analgesic effects while minimizing gastrointestinal side effects associated with non-selective NSAIDs.
Leflunomide: Inhibition of Pyrimidine (B1678525) Synthesis
Leflunomide is an immunomodulatory drug used in the treatment of rheumatoid arthritis. Its active metabolite, A77 1726, inhibits dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, thereby suppressing the proliferation of activated lymphocytes.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Screening of Synthetic Isoxazolone Derivative Role in Alzheimer's Disease: Computational and Pharmacological Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
3,5-Dimethylisoxazole: A Heterocyclic Cornerstone for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylisoxazole, a five-membered heterocyclic compound, has emerged as a crucial building block in contemporary medicinal chemistry and drug discovery. Its unique structural features and versatile reactivity make it an attractive scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, physicochemical properties, spectroscopic data, key chemical transformations, and its significant role in the development of novel therapeutics, particularly as a potent inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective application in research and development. The following tables summarize its key properties and spectroscopic data.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₇NO | [1] |
| Molecular Weight | 97.12 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 141-144 °C | [3] |
| Density | 0.99 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.442 | [3] |
| Solubility | Soluble in ethanol, methanol, DMSO; slightly soluble in water. | [2] |
Spectroscopic Data
| Spectroscopy | Data | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 2.25 (s, 3H, CH₃), 2.40 (s, 3H, CH₃), 5.85 (s, 1H, CH) | [4] |
| ¹³C NMR (CDCl₃) | δ (ppm): 11.0 (CH₃), 12.5 (CH₃), 100.5 (CH), 160.0 (C), 168.0 (C) | [5] |
| Infrared (IR) | Key absorptions (cm⁻¹): ~2920 (C-H stretch), ~1600 (C=N stretch), ~1440 (C=C stretch) | [6] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 97. Key fragments may include loss of methyl or CO groups. | [7] |
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the condensation reaction between acetylacetone (B45752) and hydroxylamine (B1172632) hydrochloride.[1]
Experimental Protocol: Synthesis from Acetylacetone and Hydroxylamine Hydrochloride
Materials:
-
Acetylacetone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride in water.
-
Slowly add a solution of sodium hydroxide in water to the hydroxylamine hydrochloride solution with stirring.
-
To this solution, add acetylacetone dropwise with continuous stirring.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
After cooling to room temperature, extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by distillation to yield pure this compound as a colorless to pale yellow liquid.
Note: This is a generalized procedure and may require optimization for specific laboratory conditions and desired scale.
Key Reactions and Synthetic Utility
This compound serves as a versatile platform for the introduction of various functional groups, enabling the synthesis of a wide range of derivatives. A key transformation is the palladium-catalyzed C-H arylation, which allows for the direct formation of carbon-carbon bonds at the 4-position of the isoxazole (B147169) ring.
Experimental Protocol: Palladium-Catalyzed C-H Arylation of this compound
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add this compound, the aryl bromide, and anhydrous DMF.
-
Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-aryl-3,5-dimethylisoxazole.
Note: This is a representative procedure. The choice of ligand, base, solvent, and reaction conditions may vary depending on the specific aryl bromide used.
Application in Drug Discovery: Inhibition of BET Bromodomains
A significant application of the this compound scaffold is in the development of inhibitors for the BET family of bromodomains (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histone tails, playing a critical role in the regulation of gene transcription. Dysregulation of BET protein function is implicated in various diseases, including cancer and inflammation.
The this compound moiety acts as an effective bioisostere for acetylated lysine, enabling it to bind to the acetyl-lysine binding pocket of BET bromodomains and disrupt their interaction with histones.[8] This inhibition leads to the downregulation of key oncogenes, such as c-Myc, and induces anti-proliferative and pro-apoptotic effects in cancer cells.[9][10]
Visualizations
Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
General Reaction Scheme of this compound
Caption: Key chemical transformations of the this compound core.
Signaling Pathway of BET Bromodomain Inhibition
Caption: Inhibition of BET bromodomain-mediated gene transcription.
Conclusion
This compound is a highly valuable and versatile heterocyclic building block with significant applications in medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and proven utility as a pharmacophore, particularly in the context of BET bromodomain inhibition, underscore its importance for the development of next-generation therapeutics. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this powerful scaffold in their scientific endeavors.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound(300-87-8) 1H NMR [m.chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Solved Interpret this IR spectrum for 3-5 dimethylisoxazole | Chegg.com [chegg.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and in vitro Biological Evaluation of this compound Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of this compound Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Enduring Significance of 3,5-Dimethylisoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethylisoxazole, a heterocyclic compound featuring a five-membered ring with adjacent nitrogen and oxygen atoms, has been a subject of scientific interest since its initial synthesis. This technical guide provides an in-depth exploration of the discovery, history, and fundamental chemical properties of this compound. It details the classic synthesis protocol, presents key physicochemical data in a structured format, and illustrates the reaction pathway using a modern visualization tool. This document serves as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry and drug development, where this compound continues to be a valuable scaffold and building block.
Introduction
The isoxazole (B147169) ring system is a prominent structural motif in a vast array of biologically active compounds. Among the substituted isoxazoles, this compound stands out for its straightforward synthesis and its role as a versatile precursor in the development of pharmaceuticals and agrochemicals.[1] Its discovery is rooted in the foundational work on heterocyclic chemistry in the late 19th and early 20th centuries, a period marked by the elucidation of fundamental reaction mechanisms and the synthesis of novel ring systems.
Historical Context and Discovery
While a single, definitive publication announcing the "discovery" of this compound is not readily identifiable, its synthesis is a direct application of the well-established reaction between a 1,3-dicarbonyl compound and hydroxylamine (B1172632). This general method for the formation of isoxazoles was extensively explored by prominent chemists of the era. The German scientific journal Berichte der deutschen chemischen Gesellschaft frequently featured articles on the reactions of "Acetylaceton" (acetylacetone) and "Hydroxylamin" (hydroxylamine) during this period, laying the groundwork for the synthesis of a wide range of heterocyclic compounds.[2][3][4]
The synthesis of this compound is achieved through the cyclocondensation of acetylacetone (B45752) (pentane-2,4-dione) with hydroxylamine. This reaction provides a clean and efficient route to the isoxazole ring, and it is highly probable that this compound was first prepared and characterized as part of the broader investigation into the reactivity of β-diketones with hydroxylamine.
Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature.[5] A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₇NO | [6] |
| Molecular Weight | 97.12 g/mol | [6] |
| Density | 0.99 g/mL at 25 °C | [6] |
| Boiling Point | 142-144 °C | [6] |
| Melting Point | -14 °C | [6] |
| Refractive Index (n20/D) | 1.442 | [6] |
| Flash Point | 31 °C (88 °F) | [6] |
Table 1: Physicochemical Properties of this compound
Experimental Protocols: The Classic Synthesis
The most common and historically significant method for the preparation of this compound is the reaction of acetylacetone with hydroxylamine hydrochloride. The following protocol is a detailed representation of this classic synthesis.
4.1. Materials
-
Acetylacetone (2,4-pentanedione)
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (B78521) or other suitable base
-
Ethanol
-
Water
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Distillation apparatus
4.2. Procedure
-
Dissolution of Reactants: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroxylamine hydrochloride in a minimal amount of water. To this solution, add a solution of sodium hydroxide in water to liberate the free hydroxylamine.
-
Addition of Acetylacetone: To the aqueous solution of hydroxylamine, add an equimolar amount of acetylacetone. An ethanolic solution of acetylacetone can also be used.
-
Reaction: Heat the reaction mixture to reflux with constant stirring. The reaction is typically complete within a few hours.
-
Work-up: After cooling the reaction mixture to room temperature, extract the product with diethyl ether. Wash the combined organic extracts with water and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the crude this compound by distillation under reduced pressure to obtain a colorless to pale yellow liquid.
Reaction Pathway and Visualization
The synthesis of this compound from acetylacetone and hydroxylamine proceeds through a cyclocondensation reaction. The following diagram, generated using the DOT language, illustrates the logical flow of this process.
Caption: Synthesis of this compound from Acetylacetone.
Conclusion
This compound, a seemingly simple heterocyclic compound, holds a significant place in the history and practice of organic and medicinal chemistry. Its discovery, rooted in the foundational principles of heterocyclic synthesis, has paved the way for its use as a versatile building block in the creation of a wide array of more complex molecules. The straightforward and efficient synthesis from readily available starting materials ensures its continued relevance. For researchers and professionals in drug development, a thorough understanding of the history, properties, and synthesis of this compound is essential for leveraging its full potential in the design and creation of novel therapeutic agents.
References
- 1. 3,5-Dimethylisoxazol – Wikipedia [de.wikipedia.org]
- 2. Full text of "Berichte der Deutschen Chemischen Gesellschaft" [archive.org]
- 3. Full text of "Berichte der Deutschen Chemischen Gesellschaft" [archive.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. 3,5-Dimethylisoxazol | 300-87-8 [m.chemicalbook.com]
- 6. 3,5-二甲基异噁唑 98% | Sigma-Aldrich [sigmaaldrich.com]
Spectroscopic Profile of 3,5-Dimethylisoxazole: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 3,5-Dimethylisoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits two distinct signals corresponding to the two methyl groups and the single proton on the isoxazole (B147169) ring.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~2.2 | s | CH₃ at C5 |
| ~2.4 | s | CH₃ at C3 |
| ~5.8 | s | H at C4 |
Note: Specific chemical shift values may vary slightly depending on the solvent and spectrometer frequency used.
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the key resonances are as follows.
| Chemical Shift (δ) ppm | Assignment |
| ~11 | CH₃ at C5 |
| ~13 | CH₃ at C3 |
| ~100 | C4 |
| ~158 | C3 |
| ~168 | C5 |
Note: Specific chemical shift values may vary slightly depending on the solvent and spectrometer frequency used.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for this compound are presented below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920 | Medium | C-H stretch (methyl) |
| ~1610 | Strong | C=N stretch (isoxazole ring) |
| ~1570 | Strong | C=C stretch (isoxazole ring) |
| ~1440 | Medium | C-H bend (methyl) |
| ~900 | Strong | Ring vibration |
Note: Peak positions and intensities can be influenced by the sampling method (e.g., thin film, KBr pellet).
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.[1]
| m/z | Relative Intensity | Assignment |
| 97 | High | Molecular ion [M]⁺ |
| 82 | Moderate | [M - CH₃]⁺ |
| 54 | High | [M - CH₃ - CO]⁺ |
Note: The fragmentation pattern can vary depending on the ionization method used (e.g., Electron Ionization).
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2]
-
To ensure a homogeneous solution, gently vortex or sonicate the mixture.[2]
-
Filter the solution through a Pasteur pipette with a small plug of glass wool to remove any particulate matter.[3]
-
Transfer the filtered solution into a clean 5 mm NMR tube.[2]
-
If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS).[4]
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[2]
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[2]
-
Tune and match the probe to the appropriate nucleus (¹H or ¹³C).[2]
-
Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).[2]
Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method for Liquids):
-
Place one to two drops of liquid this compound onto a clean, dry salt plate (e.g., NaCl or KBr).[5]
-
Place a second salt plate on top of the first to create a thin liquid film "sandwich".[5]
-
Ensure there are no air bubbles in the film.
Data Acquisition:
-
Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
-
Acquire the background spectrum of the empty instrument.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
After analysis, clean the salt plates with a dry organic solvent like acetone (B3395972) and return them to a desiccator.[5]
Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:
-
Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
The sample is vaporized in a high vacuum environment.[6]
Ionization:
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[7]
-
This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion (radical cation).[7]
Mass Analysis and Detection:
-
The newly formed ions are accelerated by an electric field.
-
The accelerated ions then enter a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[6]
-
An ion detector records the abundance of ions at each m/z value.[7]
-
The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.[7]
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. Isoxazole, 3,5-dimethyl- [webbook.nist.gov]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. webassign.net [webassign.net]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
Solubility of 3,5-Dimethylisoxazole in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dimethylisoxazole in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a framework for understanding its solubility profile, detailed experimental protocols for its determination, and a template for data presentation. This compound is a heterocyclic compound of interest in pharmaceutical and agrochemical research, making a thorough understanding of its solubility crucial for synthesis, formulation, and biological screening.[1]
Core Concepts in Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. It is influenced by factors such as the chemical structure of the solute and solvent, temperature, and pressure. The isoxazole (B147169) ring in this compound introduces polarity, which generally enhances its solubility in polar solvents.[1]
Qualitative Solubility Profile
General assessments indicate that this compound is soluble in common polar organic solvents. These include:
-
Ethanol[1]
-
Methanol[1]
-
Dimethyl sulfoxide (B87167) (DMSO)[1]
Conversely, its solubility in water is limited, and it is often described as slightly soluble or insoluble in aqueous solutions.[1] The solubility is also known to be temperature-dependent, generally increasing with higher temperatures.[1]
Quantitative Solubility Data
Table 1: Experimental Solubility Data of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (Mole Fraction, x₁) |
| Methanol | |||
| Ethanol | |||
| n-Propanol | |||
| Isopropanol | |||
| n-Butanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Acetonitrile | |||
| Toluene | |||
| Dichloromethane | |||
| Dimethyl Sulfoxide |
Note: This table is a template. Researchers should populate it with their own experimentally determined values.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized methodology for the gravimetric determination of the solubility of a liquid solute, such as this compound, in organic solvents. This method is a standard and reliable approach for generating the data required for the table above.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at various temperatures.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatically controlled shaker or magnetic stirrer with heating capabilities
-
Calibrated digital thermometer
-
Analytical balance (±0.0001 g)
-
Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Drying oven
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed glass vial containing a known mass of the selected organic solvent. The presence of a distinct liquid phase of the solute should be visible to ensure saturation.
-
Securely seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or on a heated magnetic stirrer.
-
Set the desired temperature and allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Continuous agitation is necessary.
-
Monitor the temperature throughout the equilibration period.
-
-
Sample Withdrawal and Analysis:
-
Once equilibrium is established, cease agitation and allow the undissolved solute to settle.
-
Carefully withdraw a known mass of the clear, saturated supernatant using a pre-warmed syringe to prevent precipitation upon cooling.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved micro-droplets.
-
Record the exact mass of the filtered saturated solution.
-
-
Solvent Evaporation and Mass Determination:
-
Place the vial containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. A gentle stream of nitrogen can be used to accelerate evaporation.
-
Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator and then weigh it to determine the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
Solubility in g/100 g solvent:
-
Mass of solvent = Mass of saturated solution - Mass of dissolved solute
-
Solubility = (Mass of dissolved solute / Mass of solvent) * 100
-
-
Solubility in Mole Fraction (x₁):
-
Moles of solute (n₁) = Mass of dissolved solute / Molar mass of this compound (97.12 g/mol )
-
Moles of solvent (n₂) = Mass of solvent / Molar mass of the solvent
-
Mole Fraction (x₁) = n₁ / (n₁ + n₂)
-
-
-
Data Reporting:
-
Repeat the experiment at different temperatures to obtain a solubility curve.
-
Record all data in a structured format, such as the one provided in Table 1.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
This guide provides the foundational knowledge and practical steps for researchers to systematically investigate and document the solubility of this compound in organic solvents, thereby supporting its effective application in drug discovery and development.
References
Unlocking New Therapeutic Frontiers: A Technical Guide to Potential Research Areas for 3,5-Dimethylisoxazole Derivatives
For Immediate Release
[City, State] – [Date] – As the landscape of drug discovery continues to evolve, the exploration of novel chemical scaffolds with therapeutic potential is paramount. Among these, 3,5-dimethylisoxazole derivatives have emerged as a promising class of compounds with diverse biological activities. This technical guide provides an in-depth analysis of the current research, potential future directions, and detailed experimental methodologies for scientists and drug development professionals investigating this versatile chemical entity. The core focus will be on their established role as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, a key regulator of oncogene expression.
The this compound moiety has been identified as an effective mimic of acetylated lysine (B10760008) (KAc), enabling it to bind to the bromodomains of epigenetic reader proteins.[1] This interaction displaces these proteins from chromatin, leading to the downregulation of target genes, most notably the proto-oncogene c-Myc. This mechanism of action has positioned this compound derivatives as attractive candidates for the development of novel anti-cancer therapeutics.
Core Research Area: Inhibition of the BRD4-c-Myc Axis in Oncology
Bromodomain-containing protein 4 (BRD4) is a critical transcriptional regulator that binds to acetylated histones at enhancers and promoters. This binding recruits the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, initiating the transcriptional elongation of target genes, including the potent oncogene c-Myc.[2][3] The aberrant expression of c-Myc is a hallmark of many human cancers, driving cell proliferation and survival.
This compound derivatives competitively bind to the acetyl-lysine binding pockets of BRD4's bromodomains, effectively displacing BRD4 from chromatin.[2] This disruption of the BRD4-chromatin interaction prevents the recruitment of the transcriptional machinery necessary for c-Myc expression, leading to its downregulation. The subsequent decrease in c-Myc levels induces cell cycle arrest and apoptosis in cancer cells.[4]
Below is a diagram illustrating the BRD4/c-Myc signaling pathway and the mechanism of inhibition by this compound derivatives.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. Disruption of BRD4 at H3K27Ac-enriched enhancer region correlates with decreased c-Myc expression in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
experimental protocol for 3,5-Dimethylisoxazole synthesis
Application Note: Synthesis of 3,5-Dimethylisoxazole
Abstract
This document provides a detailed experimental protocol for the synthesis of this compound, a key heterocyclic compound used as a building block in pharmaceutical and agrochemical research. The primary synthetic route detailed is the condensation reaction between acetylacetone (B45752) (2,4-pentanedione) and hydroxylamine (B1172632) hydrochloride.[1][2][3] This method is reliable and commonly employed for the preparation of the isoxazole (B147169) ring system.[4] This protocol includes a step-by-step methodology, a summary of quantitative data, and graphical representations of the experimental workflow and reaction pathway.
Introduction
Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The this compound scaffold is of particular interest in medicinal chemistry, serving as a core component in the development of various therapeutic agents, including ligands for bromodomains.[5] The synthesis described herein is a classic and efficient method involving the cyclocondensation of a 1,3-dicarbonyl compound (acetylacetone) with hydroxylamine.[4] The reaction proceeds through the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final isoxazole product.[1]
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:

Figure 1. Synthesis of this compound from Acetylacetone and Hydroxylamine Hydrochloride.
Experimental Protocol
This protocol outlines the procedure for the synthesis, work-up, and purification of this compound.
Materials and Reagents
| Reagent | Molecular Wt. ( g/mol ) | Moles (mol) | Quantity Used | Role |
| Acetylacetone (2,4-pentanedione) | 100.12 | 0.10 | 10.0 g (10.2 mL) | Starting Material |
| Hydroxylamine Hydrochloride | 69.49 | 0.11 | 7.64 g | Reagent |
| Sodium Hydroxide (B78521) | 40.00 | 0.11 | 4.40 g | Base |
| Deionized Water | 18.02 | - | 50 mL | Solvent |
| Diethyl Ether | 74.12 | - | ~100 mL | Extraction Solvent |
| Anhydrous Magnesium Sulfate | 120.37 | - | ~5 g | Drying Agent |
| Saturated Sodium Bicarbonate | - | - | ~30 mL | Washing Agent |
| Brine (Saturated NaCl) | - | - | ~30 mL | Washing Agent |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroxylamine hydrochloride (7.64 g, 0.11 mol) and deionized water (25 mL).
-
Stir the mixture until the solid is fully dissolved.
-
In a separate beaker, dissolve sodium hydroxide (4.40 g, 0.11 mol) in deionized water (25 mL). Caution: The dissolution is exothermic; cool the solution in an ice bath.
-
-
Addition of Reagents:
-
Slowly add the sodium hydroxide solution to the hydroxylamine hydrochloride solution while stirring. Maintain the temperature below 20°C using an ice bath.
-
Once the addition is complete, add acetylacetone (10.0 g, 0.10 mol) dropwise to the reaction mixture over 15 minutes. An oil may separate during the addition.
-
-
Reaction:
-
After the addition of acetylacetone, heat the mixture to reflux (approximately 100-105°C) using a heating mantle.
-
Allow the reaction to proceed under reflux for 1 hour. The mixture should become more homogeneous as the reaction progresses.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Extract the aqueous phase with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purify the resulting crude oil by fractional distillation under atmospheric pressure. Collect the fraction boiling at 140-142°C .
-
The final product, this compound, is a colorless to light brown liquid.[1]
-
Characterize the product using Thin-Layer Chromatography (TLC) and spectroscopic methods (¹H NMR, ¹³C NMR, IR). A reported Rf value for the product is approximately 0.79.[1]
-
Diagrams
Experimental Workflow
The following diagram illustrates the sequential steps of the synthesis protocol.
References
Applications of 3,5-Dimethylisoxazole in Agrochemical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylisoxazole is a five-membered heterocyclic compound that serves as a versatile scaffold in the development of novel agrochemicals. Its derivatives have demonstrated a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. This document provides detailed application notes on the use of this compound in agrochemical research, summarizing key quantitative data and providing experimental protocols for the synthesis and biological evaluation of its derivatives.
Fungicidal Applications
Derivatives of this compound have shown promising activity against a range of phytopathogenic fungi. The isoxazole (B147169) ring is a key pharmacophore in several commercial fungicides, and novel derivatives continue to be explored for their potential to manage fungal diseases in crops.
Quantitative Fungicidal Activity Data
The following table summarizes the in vitro fungicidal activity (EC50 values) of various isoxazole derivatives against common plant pathogens.
| Compound ID | Fungal Species | EC50 (µg/mL) | Reference |
| Isoxazole Derivative A | Botrytis cinerea | 15.2 | [1] |
| Colletotrichum gloeosporioides | 22.8 | ||
| Fusarium oxysporum | 18.5 | ||
| 5-(2-chlorophenyl) isoxazole (5n) | Rhizoctonia solani | 4.43 | [2] |
| 5-(2,4-dichloro-2-hydroxylphenyl) isoxazole (5p) | Fusarium fujikuroi | 6.7 | [2] |
| Isoxazolol pyrazole (B372694) carboxylate 7ai | Rhizoctonia solani | 0.37 | [3] |
| Alternaria porri | 2.24 | [3] | |
| Marssonina coronaria | 3.21 | [3] |
Experimental Protocol: In Vitro Fungicidal Bioassay (Agar Dilution Method)
This protocol describes a standard method for evaluating the fungicidal activity of this compound derivatives against mycelial growth of phytopathogenic fungi.[4][5][6][7]
Materials:
-
Potato Dextrose Agar (B569324) (PDA) medium
-
Test compounds (this compound derivatives)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile Petri dishes (90 mm)
-
Cultures of target fungi (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds in DMSO to a concentration of 10 mg/mL.
-
Preparation of Amended Media: Autoclave the PDA medium and cool it to 50-55°C. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate should be prepared with an equivalent amount of DMSO without the test compound.
-
Pouring Plates: Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of a 7-day-old culture of the target fungus, at the center of each PDA plate.
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the colony diameter (in mm) in two perpendicular directions when the fungal growth in the control plate has reached the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treated group.
-
EC50 Determination: The EC50 value, the concentration of the compound that inhibits 50% of the mycelial growth, is determined by probit analysis of the inhibition data.
Caption: Workflow for the in vitro fungicidal bioassay.
Herbicidal Applications
Certain this compound derivatives, notably isoxaflutole, act as potent herbicides. These compounds typically function as pro-herbicides, being converted in plants and soil to an active form that inhibits essential enzyme systems.
Mechanism of Action: HPPD Inhibition
A key herbicidal mechanism of action for isoxazole derivatives is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Isoxaflutole, for instance, is converted to a diketonitrile derivative within the plant.[8][9] This active metabolite is a potent inhibitor of the HPPD enzyme, which is crucial for the biosynthesis of plastoquinone (B1678516) and, consequently, carotenoids. Inhibition of this pathway leads to the characteristic bleaching symptoms in susceptible weeds.[8]
Caption: Mechanism of HPPD inhibition by Isoxaflutole.
Quantitative Herbicidal Activity Data
The following table presents the herbicidal activity (IC50 values) of isoxaflutole's active metabolite and pre-emergence activity of a related derivative.
| Compound | Target/Weed Species | Bioassay Type | IC50/Activity | Reference |
| Diketonitrile of Isoxaflutole | Carrot HPPD | Enzyme Inhibition | - | [8] |
| Pyroxasulfone (B108660) | Echinochloa crus-galli | Pre-emergence | Excellent control at 250 g a.i./ha | [10][11] |
| Amaranthus retroflexus | Pre-emergence | Excellent control at 250 g a.i./ha | [10] |
Experimental Protocol: Pre-emergence Herbicidal Bioassay
This protocol describes a whole-plant bioassay to evaluate the pre-emergence herbicidal activity of this compound derivatives.[12][13][14][15]
Materials:
-
Pots or trays filled with a standardized soil mix
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Test compounds formulated as a sprayable solution
-
Greenhouse or growth chamber with controlled environmental conditions
-
Spraying equipment calibrated for uniform application
Procedure:
-
Potting and Seeding: Fill pots or trays with soil mix and sow a predetermined number of seeds of the target weed species at a uniform depth.
-
Herbicide Application: Prepare a series of dilutions of the test compound. Apply the herbicide solutions evenly to the soil surface immediately after sowing. A control group should be treated with the solvent carrier only.
-
Watering: Water the pots from the top to incorporate the herbicide into the upper soil layer.
-
Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.
-
Phytotoxicity Assessment: After a set period (e.g., 14-21 days), visually assess the phytotoxicity on a scale of 0 to 100%, where 0 represents no injury and 100 represents complete kill.
-
Biomass Measurement: Harvest the above-ground plant material, dry it in an oven at 70°C for 48 hours, and record the dry weight.
-
Data Analysis: Calculate the percent inhibition of growth compared to the untreated control. The GR50 (the dose required to reduce plant growth by 50%) can be determined by regression analysis.
Insecticidal Applications
Derivatives of this compound have shown significant insecticidal activity, particularly as antagonists of the insect gamma-aminobutyric acid (GABA) receptor. This mode of action provides an alternative to insecticides that target other sites, which is important for managing insecticide resistance.
Mechanism of Action: GABA Receptor Antagonism
Isoxazole-based insecticides can act as competitive or non-competitive antagonists of the insect GABA receptor, an important ligand-gated ion channel in the insect central nervous system.[16][17] By binding to the receptor, these compounds block the inhibitory neurotransmitter GABA from binding, leading to hyperexcitation of the nervous system and eventual death of the insect.
Caption: GABA receptor antagonism by isoxazole derivatives.
Quantitative Insecticidal Activity Data
The following table summarizes the insecticidal activity (LD50 and LC50 values) of various isoxazole derivatives against different insect pests.
| Compound ID | Insect Species | Bioassay Type | LD50/LC50 | Reference |
| 4-(3-Biphenylyl)-5-carbamoyl-3-isoxazolol | Musca domestica (housefly) | Topical Application | LD50: 5.6 nmol/fly | [5][16][17][18] |
| Compound 1a | Callosobruchus chinensis | - | LC50: 36 mg/L | [19] |
| Compound 1d | Callosobruchus chinensis | - | LC50: 110 mg/L | [19] |
| Compound 2c | Callosobruchus chinensis | - | LC50: 93 mg/L | [19] |
| Acylthiourea-isoxazoline 32 | Plutella xylostella | - | LC50: 0.26 mg/L | [20] |
| Cyclopentanoperhydrophenanthrene 3-aryl-4,5-dihydroisoxazole-5-formate (Ij) | Aphis citricola | - | LD50: 0.041 µ g/nymph | [21] |
Experimental Protocol: Systemic Insecticidal Bioassay for Aphids
This protocol outlines a method for assessing the systemic insecticidal activity of this compound derivatives against aphids.[18][22][23][24]
Materials:
-
Potted host plants (e.g., fava bean, cabbage)
-
Colony of aphids (e.g., Myzus persicae)
-
Test compounds
-
Acetone and a surfactant (e.g., Triton X-100)
-
Micro-applicator or sprayer for soil drench application
-
Cages to confine aphids on treated plants
-
Stereomicroscope
Procedure:
-
Plant Preparation: Grow host plants to a suitable size (e.g., 2-4 true leaves).
-
Compound Application: Prepare a series of concentrations of the test compound in an acetone-water solution containing a surfactant. Apply a fixed volume of each concentration as a soil drench to the base of the potted plants. Control plants should be treated with the solvent mixture only.
-
Systemic Uptake: Allow 24-48 hours for the plant to absorb and translocate the compound systemically.
-
Aphid Infestation: Carefully transfer a known number of adult apterous aphids (e.g., 10-20) onto a leaf of each treated and control plant. Enclose the leaf with a small cage to confine the aphids.
-
Mortality Assessment: After 48 and 72 hours, count the number of dead and live aphids on each leaf under a stereomicroscope. Aphids that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Determine the LC50 value using probit analysis.
Conclusion
This compound and its derivatives represent a valuable class of compounds in agrochemical research. Their diverse biological activities, coupled with the potential for synthetic modification to optimize efficacy and selectivity, make them attractive candidates for the development of new fungicides, herbicides, and insecticides. The protocols and data presented in this document provide a foundation for researchers to explore the potential of this versatile heterocyclic scaffold in crop protection.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antifungal evaluation, two-dimensional quantitative structure-activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified agar dilution susceptibility testing method for determining in vitro activities of antifungal agents, including azole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition of p-hydroxyphenylpyruvate dioxygenase by the diketonitrile of isoxaflutole: a case of half-site reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative; Discovery of the novel pre-emergence herbicide pyroxasulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative; Discovery of the novel pre-emergence herbicide pyroxasulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 13. cambridge.org [cambridge.org]
- 14. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 15. leafrootfruit.substack.com [leafrootfruit.substack.com]
- 16. 4-Aryl-5-carbamoyl-3-isoxazolols as competitive antagonists of insect GABA receptors: Synthesis, biological activity, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Competitive antagonism of insect GABA receptors by 4-substituted 5-(4-piperidyl)-3-isothiazolols. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Isoxazole derivatives as a potential insecticide for managing Callosobruchus chinensis. | Semantic Scholar [semanticscholar.org]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis and pesticidal activities of cyclopentanoperhydrophenanthrene 3-aryl-4,5-dihydroisoxazole-5-formate derivatives [nyxxb.cn]
- 22. biochemjournal.com [biochemjournal.com]
- 23. researchgate.net [researchgate.net]
- 24. irac-online.org [irac-online.org]
Application Notes and Protocols: 3,5-Dimethylisoxazole as a Precursor for BRD4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical therapeutic target in oncology and other diseases.[1][2] BRD4 acts as an epigenetic "reader" by recognizing acetylated lysine (B10760008) residues on histones, thereby playing a pivotal role in the regulation of gene transcription, including key oncogenes like c-Myc.[1][2][3] The 3,5-dimethylisoxazole moiety has been identified as an effective acetyl-lysine mimetic, making it a valuable scaffold for the development of potent and selective BRD4 inhibitors.[4][5][6][7] This document provides detailed application notes and protocols for researchers engaged in the discovery and development of BRD4 inhibitors derived from this compound.
Data Presentation: Efficacy of this compound-Based BRD4 Inhibitors
The following tables summarize the in vitro efficacy of various BRD4 inhibitors synthesized using a this compound core. These compounds have demonstrated potent inhibition of BRD4 and significant anti-proliferative activity in cancer cell lines.
Table 1: In Vitro BRD4 Inhibitory Activity
| Compound ID | Target | IC50 (μM) | Reference |
| 11d | BRD4 | 0.55 | [1] |
| 11e | BRD4 | 0.86 | [1] |
| 11f | BRD4 | 0.80 | [1] |
| 11h | BRD4(1) | 0.027 | [8] |
| 11h | BRD4(2) | 0.180 | [8] |
| 3 | BRD4(1) | 4.8 | [4][5] |
| 22 | HCT116 cells | 0.162 | [9] |
| 39 | BRD4(BD1) | 0.003 | [10] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (μM) | Reference |
| 11d | MV4-11 | Acute Myeloid Leukemia | 0.19 | [1] |
| 11e | MV4-11 | Acute Myeloid Leukemia | 0.32 | [1] |
| 11f | MV4-11 | Acute Myeloid Leukemia | 0.12 | [1] |
| 11h | HL-60 | Acute Promyelocytic Leukemia | 0.120 | [8] |
| 11h | MV4-11 | Acute Myeloid Leukemia | 0.09 | [8] |
| 22 | HCT116 | Colorectal Cancer | 0.162 | [9] |
| 39 | U266 | Multiple Myeloma | 2.1 | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the BRD4 signaling pathway, the mechanism of its inhibition by this compound derivatives, and a general workflow for the synthesis and evaluation of these inhibitors.
Caption: BRD4 signaling pathway and mechanism of inhibition.
Caption: General workflow for inhibitor synthesis and evaluation.
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol describes a general approach for synthesizing this compound-based BRD4 inhibitors, which often involves the modification of a core scaffold.[1][8][11]
Materials:
-
Starting materials (e.g., this compound-4-carbonyl chloride)
-
Appropriate aromatic or heterocyclic amines/alcohols
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DCM, THF)
-
Reagents for specific modifications (e.g., Suzuki coupling reagents)
-
Silica (B1680970) gel for column chromatography
-
TLC plates
-
NMR tubes, solvents (CDCl₃, DMSO-d₆)
-
Mass spectrometer
Procedure:
-
Core Synthesis: Synthesize the this compound core structure. A common precursor is this compound-4-carboxylic acid, which can be converted to the corresponding acid chloride.
-
Coupling Reaction: Dissolve the core (e.g., 1 equivalent) and the desired amine or alcohol (1-1.2 equivalents) in a suitable solvent like DMF or DCM.
-
Add a coupling reagent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2-3 equivalents).
-
Stir the reaction mixture at room temperature or elevated temperature for several hours to overnight, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the anti-proliferative effects of the synthesized compounds on cancer cell lines.[12]
Materials:
-
Cancer cell line of interest (e.g., MV4-11, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound-based BRD4 inhibitor stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the BRD4 inhibitor in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot for c-Myc Downregulation
This protocol determines the effect of BRD4 inhibition on the expression of the downstream target protein, c-Myc.[1][8][13]
Materials:
-
Cancer cell line (e.g., HL-60)
-
Complete cell culture medium
-
BRD4 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-c-Myc, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the BRD4 inhibitor or vehicle control for 24 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysate and centrifuge to remove cell debris.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-c-Myc) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Use a loading control (e.g., GAPDH or β-actin) to normalize the c-Myc protein levels and quantify the downregulation.
BRD4 Inhibition Assay (AlphaScreen)
This biochemical assay measures the direct inhibition of the interaction between BRD4 and an acetylated histone peptide.[14][15][16]
Materials:
-
Recombinant BRD4 protein (e.g., BRD4(BD1) or BRD4(BD2))
-
Biotinylated acetylated histone peptide (e.g., H4K5acK8acK12acK16ac)
-
Streptavidin-coated Donor beads
-
Anti-tag (e.g., anti-GST) Acceptor beads
-
Assay buffer
-
This compound-based BRD4 inhibitor
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
In a 384-well plate, add the recombinant BRD4 protein, the biotinylated histone peptide, and the inhibitor at various concentrations.
-
Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding.
-
Add the Streptavidin-coated Donor beads and anti-tag Acceptor beads.
-
Incubate in the dark at room temperature for a further period (e.g., 60 minutes).
-
Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: The signal will be inversely proportional to the inhibitory activity. Calculate IC50 values from the dose-response curves.
Conclusion
The this compound scaffold serves as a robust starting point for the design and synthesis of potent and selective BRD4 inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers to synthesize, evaluate, and optimize these compounds for potential therapeutic applications. Further structure-activity relationship studies and in vivo testing are crucial next steps in the development of these promising anti-cancer agents.
References
- 1. Design, synthesis and biological evaluation of this compound and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Optimization of this compound Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and in vitro Biological Evaluation of this compound Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of this compound Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of this compound derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Protocol for the N-Alkylation of 3,5-Dimethylisoxazole to Form Isoxazolium Salts
Application Note
The N-alkylation of isoxazoles is a fundamental transformation in synthetic organic chemistry, leading to the formation of isoxazolium salts. These charged heterocyclic compounds serve as versatile intermediates in the synthesis of more complex molecules and have applications in the development of novel pharmaceuticals and materials. The nitrogen atom in the isoxazole (B147169) ring is weakly nucleophilic, necessitating the use of powerful alkylating agents to achieve efficient conversion.
This document provides a detailed protocol for the N-alkylation of 3,5-dimethylisoxazole. The primary method described utilizes a potent trialkyloxonium salt, specifically triethyloxonium (B8711484) tetrafluoroborate (B81430), a Meerwein's reagent, to afford the corresponding N-ethyl-3,5-dimethylisoxazolium salt. Trialkyloxonium salts are highly effective for the alkylation of weakly nucleophilic heteroatoms.[1][2][3] The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable method for the preparation of N-alkylated isoxazole derivatives.
The reaction proceeds via the direct attack of the isoxazole nitrogen onto the electrophilic alkyl group of the alkylating agent. Given the low nucleophilicity of the isoxazole, the reaction is typically performed in the absence of a base, with the isoxazole itself acting as the nucleophile. The use of an inert, anhydrous solvent is crucial to prevent the decomposition of the highly reactive alkylating agent.
Experimental Protocols
General Considerations
All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried prior to use. Trialkyloxonium salts are moisture-sensitive and should be handled with care.[3]
Protocol 1: N-Ethylation of this compound using Triethyloxonium Tetrafluoroborate
This protocol describes the ethylation of this compound to yield 2-ethyl-3,5-dimethylisoxazolium tetrafluoroborate.
Materials:
-
This compound
-
Triethyloxonium tetrafluoroborate
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane to a concentration of approximately 0.5 M.
-
To this stirred solution, add solid triethyloxonium tetrafluoroborate (1.1 equivalents) portion-wise at room temperature under a positive pressure of nitrogen.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the starting material and the appearance of the product peaks.
-
Upon completion of the reaction, add anhydrous diethyl ether to the reaction mixture to precipitate the isoxazolium salt.
-
Collect the solid product by filtration under an inert atmosphere.
-
Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid under high vacuum to afford the pure 2-ethyl-3,5-dimethylisoxazolium tetrafluoroborate.
Data Presentation
The following table summarizes the expected reaction parameters and outcomes for the N-alkylation of this compound based on general procedures for the N-alkylation of heterocycles with potent alkylating agents.
| Substrate | Alkylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Triethyloxonium tetrafluoroborate | CH₂Cl₂ | 25 | 24-48 | >90 (expected) |
| This compound | Trimethyloxonium tetrafluoroborate | CH₂Cl₂ | 25 | 24-48 | >90 (expected) |
| This compound | Methyl Trifluoromethanesulfonate | CH₂Cl₂ | 25 | 24-48 | High (expected) |
Note: The yields are estimated based on the high reactivity of trialkyloxonium salts and alkyl triflates with weakly nucleophilic substrates. Actual yields may vary depending on the specific reaction conditions and scale.
Visualizations
References
The Versatility of 3,5-Dimethylisoxazole in Multi-Component Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3,5-Dimethylisoxazole and its derivatives have emerged as versatile building blocks in organic synthesis, particularly in the realm of multi-component reactions (MCRs). Their unique reactivity allows for the rapid construction of complex molecular architectures from simple starting materials, a highly desirable feature in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for key multi-component reactions utilizing this compound and its analogues, offering a practical guide for researchers in the field.
Application Note 1: Synthesis of Polysubstituted Pyridines via Rhodium-Catalyzed Ring Expansion of this compound
A conceptually novel and efficient one-pot method for synthesizing highly functionalized pyridines involves the rhodium carbenoid-induced ring expansion of this compound. This reaction proceeds through an initial ring expansion, followed by a rearrangement and oxidation sequence to yield the aromatic pyridine (B92270) core. This approach offers a distinct advantage over classical methods like the Hantzsch reaction by allowing for a wider range of substituents at various positions of the pyridine ring.[1]
The reaction's versatility is further enhanced by the accessibility of various 3,5-disubstituted isoxazoles and vinyldiazomethanes, enabling the generation of a diverse library of pyridine derivatives.[1]
Experimental Workflow:
Caption: Workflow for the one-pot synthesis of polysubstituted pyridines.
Experimental Protocol: Rhodium-Catalyzed Synthesis of 1,4-Dihydropyridine (B1200194) 7
This protocol is based on the synthesis of a 1,4-dihydropyridine intermediate which can be subsequently oxidized to the corresponding pyridine.[1]
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 equiv.) and (E)-styrylvinyldiazoacetate (1.0 equiv.) in toluene.
-
Catalyst Addition: Add a catalytic amount of rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄).
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., heating in toluene) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the 1,4-dihydropyridine.
Note: The resulting 1,4-dihydropyridine can be oxidized to the corresponding pyridine in a subsequent step.
Application Note 2: Multi-component Reactions of 3,5-Dimethyl-4-nitroisoxazole (B73060) for the Synthesis of Key Synthetic Intermediates
The introduction of a nitro group at the 4-position of this compound significantly enhances its reactivity, making it a valuable precursor for various multi-component reactions. These reactions provide efficient routes to important synthetic intermediates such as 3-arylglutaric acids, bis-isoxazoles, and bis-pyrazoles.[2][3] The methodologies are generally simple to execute, utilize inexpensive starting materials, and often yield products in good to excellent yields without the need for chromatographic purification.[2]
Reaction Schemes:
Caption: Multi-component reactions of 3,5-dimethyl-4-nitroisoxazole.
Quantitative Data Summary
| Product Type | Aromatic Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Bis-isoxazole | p-Tolualdehyde | Ethanol (B145695) | 70-80 | 12 | 63 | [2] |
| Bis-isoxazole | Benzaldehyde | Ethanol | 70-80 | 12 | 75 | [2] |
| 3-Arylglutaric Acid | Benzaldehyde | THF | 70 | 12 (then 5h oxidation) | 85 | [2] |
| 3-Arylglutaric Acid | 4-Chlorobenzaldehyde | THF | 70 | 12 (then 5h oxidation) | 82 | [2] |
| Bis-pyrazole | Benzaldehyde | Ethanol | 70-80 (then 80) | 12 (then 4) | 78 | [2] |
| Bis-pyrazole | 4-Methoxybenzaldehyde | Ethanol | 70-80 (then 80) | 12 (then 4) | 81 | [2] |
Experimental Protocols
Protocol 2.1: Synthesis of 1,3-Di(3-methyl-4-nitroisoxazol-5-yl)-2-(p-tolyl)propane (Bis-isoxazole) [2]
-
Reactant Mixture: To a stirred solution of 3,5-dimethyl-4-nitroisoxazole (1.3 g, 9.16 mmol, 2.2 equiv.) in ethanol (20 mL), add piperidine (354 mg, 4.16 mmol, 1.0 equiv.) and p-tolualdehyde (4.16 mmol).
-
Reaction: Heat the resulting solution at 70-80 °C for 12 hours.
-
Work-up: Cool the reaction mixture to room temperature.
-
Isolation: Evaporate the solvent to obtain a solid.
-
Purification: Purify the solid by column chromatography to yield the final product.
Protocol 2.2: One-Pot Synthesis of 3-Arylglutaric Acids [2]
-
Initial Reaction: In a suitable flask, combine 3,5-dimethyl-4-nitroisoxazole (2.2 equiv.), an aromatic aldehyde (1.0 equiv.), and piperidine (1.0 equiv.) in tetrahydrofuran (B95107) (THF).
-
Heating: Heat the mixture at 70 °C for 12 hours.
-
Oxidation: Prepare a solution of potassium permanganate (12 equiv.) in a mixture of water and acetone. Add this solution dropwise to the reaction mixture.
-
Work-up: After the addition is complete (approximately 5 hours), work up the mixture.
-
Isolation: Evaporate the solvent. The resulting solid can be filtered and recrystallized.
Protocol 2.3: Synthesis of Bis-pyrazoles [2]
-
Initial Condensation: To a stirred solution of 3,5-dimethyl-4-nitroisoxazole (1.6 mmol) in ethanol (10 mL), add piperidine (1.6 mmol, 1.0 equiv.) and an aromatic aldehyde (3.2 mmol, 2.0 equiv.).
-
First Heating Step: Heat the solution at 70-80 °C for 12 hours.
-
Hydrazine Addition: Add hydrazine hydrate (60% in water, 1.1 equiv.).
-
Second Heating Step: Heat the reaction mixture at 80 °C for 4 hours.
-
Work-up: Allow the mixture to cool to room temperature, dilute with water, and extract with ethyl acetate.
This compound and its derivatives are valuable and versatile substrates for multi-component reactions, providing access to a wide array of complex heterocyclic structures. The protocols and data presented herein demonstrate the utility of these building blocks in the efficient synthesis of polysubstituted pyridines and other key synthetic intermediates. These methodologies, characterized by their operational simplicity and high yields, are well-suited for applications in drug discovery and development, facilitating the rapid generation of compound libraries for biological screening.
References
Application Note: Analytical Techniques for Monitoring 3,5-Dimethylisoxazole Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Dimethylisoxazole is a crucial heterocyclic moiety frequently employed as an acetyl-lysine mimic in medicinal chemistry, particularly in the development of bromodomain inhibitors.[1][2][3] Its synthesis and subsequent reactions are fundamental steps in the creation of novel therapeutic agents.[4] Effective monitoring of these chemical transformations is essential for reaction optimization, yield maximization, impurity profiling, and ensuring the quality of the final product. This document provides detailed protocols and application notes for various analytical techniques used to monitor reactions involving this compound and its derivatives.
Overview of Analytical Techniques
A range of analytical methods can be employed to monitor the progress of reactions involving this compound. The choice of technique depends on the specific requirements of the analysis, such as the need for real-time monitoring, quantitative data, or structural confirmation.[5] Common techniques include:
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for separating and quantifying reactants, products, and byproducts.[6][7] Thin-Layer Chromatography (TLC) offers a rapid, qualitative assessment of reaction progress.[8][9]
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for in-situ reaction monitoring.[10][11] Infrared (IR) spectroscopy is useful for identifying functional groups, while Mass Spectrometry (MS) confirms molecular weights.[8][12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cipac.org [cipac.org]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. scribd.com [scribd.com]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 11. Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis [organic-chemistry.org]
- 12. op.niscpr.res.in [op.niscpr.res.in]
Application Notes and Protocols for the Scale-Up Synthesis of 3,5-Dimethylisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazole (B147169) derivatives are a pivotal class of heterocyclic compounds with broad applications in medicinal chemistry and drug discovery.[1] The 3,5-dimethylisoxazole scaffold, in particular, serves as a crucial pharmacophore in the development of novel therapeutics, including potent bromodomain inhibitors for oncology applications.[2][3][4] As drug candidates progress from discovery to preclinical and clinical development, the ability to synthesize these molecules on a larger scale becomes critical.
These application notes provide detailed protocols and critical considerations for the scale-up synthesis of this compound and its derivatives, focusing on the robust and widely utilized condensation reaction between 1,3-dicarbonyl compounds and hydroxylamine (B1172632).[5][6] Methodologies are presented for laboratory, kilo-lab, and pilot-scale production, addressing key challenges associated with process intensification, safety, and product purity.
Core Synthetic Pathway: Condensation of Acetylacetone (B45752) and Hydroxylamine
The most common and direct route for synthesizing this compound is the acid-catalyzed condensation of acetylacetone (a 1,3-dicarbonyl compound) with hydroxylamine hydrochloride.[7][8] The reaction proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.[6][7]
Reaction Mechanism
Caption: General reaction pathway for the synthesis of this compound.
Experimental Protocols
I. Laboratory Scale Synthesis (10 g - 100 g)
This protocol is suitable for initial process validation and the production of material for early-stage research.
Materials:
-
Acetylacetone (1.0 eq)
-
Hydroxylamine hydrochloride (1.1 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Ethyl acetate (B1210297) (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone and glacial acetic acid.
-
Slowly add hydroxylamine hydrochloride in portions while stirring. The addition may be exothermic.
-
Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Carefully neutralize the mixture by pouring it over ice and slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
II. Kilo-Lab Scale Synthesis (100 g - 1 kg)
This protocol is designed for producing larger quantities of the compound for preclinical studies and process optimization.
Equipment:
-
10-20 L jacketed glass reactor with overhead stirring, temperature probe, and reflux condenser.
-
Addition funnel.
-
Receiving flasks for extraction and distillation.
Procedure:
-
Charge the jacketed reactor with acetylacetone and glacial acetic acid.
-
Begin overhead stirring and set the reactor jacket temperature to 20-25°C.
-
Add hydroxylamine hydrochloride portion-wise via a powder funnel, monitoring the internal temperature. If the exotherm becomes too rapid, pause the addition.
-
Once the addition is complete, slowly ramp the jacket temperature to heat the mixture to reflux.
-
Maintain reflux for 3-5 hours, taking periodic samples for in-process control (IPC) analysis (e.g., HPLC) to confirm reaction completion.
-
Cool the reactor contents to 10-15°C.
-
In a separate vessel, prepare a solution of sodium bicarbonate in water.
-
Slowly transfer the reaction mixture to the bicarbonate solution, ensuring adequate stirring and cooling to manage gas evolution and exotherm.
-
Perform a work-up similar to the laboratory scale, using a larger-scale liquid-liquid extraction setup.
-
Concentrate the organic phase on a rotary evaporator.
-
Purify the material by fractional vacuum distillation using a distillation column with appropriate packing for efficient separation.
III. Pilot Plant Scale Synthesis (1-10 kg)
This protocol outlines the key steps and considerations for pilot-scale manufacturing, focusing on safety, efficiency, and process control.
Caption: General experimental workflow for pilot-scale synthesis.
Key Considerations:
-
Material Handling: Use closed-system charging for flammable solvents and corrosive acids.
-
Thermal Safety: Perform a reaction calorimetry study to understand the thermal hazards (e.g., heat of reaction, onset temperature of decomposition) before scaling up.
-
Process Control: Utilize automated systems to control temperature, addition rates, and stirring speed.
-
Work-up: The neutralization and extraction steps will require large-volume vessels and potentially centrifugation for efficient phase separation.
-
Purification: Industrial-scale fractional distillation is the preferred method for purification. Ensure the vacuum system and column efficiency are adequate for the desired purity.
-
Waste Management: Neutralize acidic and basic aqueous waste streams before disposal. Recover and recycle solvents where feasible.
Data Presentation: Synthesis Methods and Yields
The choice of synthetic methodology can significantly impact yield, purity, and environmental footprint. The following tables summarize data from various reported methods.
Table 1: Comparison of Synthetic Methodologies for Isoxazole Derivatives
| Methodology | Key Features | Typical Yield Range (%) | Advantages | Disadvantages |
| Conventional Heating | Standard reflux in a suitable solvent (e.g., acetic acid, ethanol). | 65-85%[9] | Well-established, predictable. | Longer reaction times, high energy consumption. |
| Ultrasound-Assisted Synthesis | Use of ultrasonic irradiation to promote the reaction. | 80-96%[10] | Significantly reduced reaction times, improved yields.[10] | Requires specialized equipment, scalability can be a challenge. |
| Deep Eutectic Solvents (DES) | Use of a "green" solvent system like choline (B1196258) chloride:urea. | 70-90%[5] | Environmentally benign, recyclable solvent system.[5] | Higher viscosity can pose stirring challenges, potential for product isolation issues. |
| One-Pot, Three-Component | Combining multiple reaction steps without isolating intermediates. | 64-96%[10] | Increased operational efficiency, reduced waste. | Requires careful optimization of reaction conditions for all components. |
Table 2: Typical Process Parameters and Expected Outcomes for this compound Synthesis
| Parameter | Condition | Expected Yield (%) | Purity (before purification) | Notes |
| Catalyst/Solvent | Glacial Acetic Acid | 70-80% | 85-95% | Acts as both catalyst and solvent, requires neutralization. |
| Pyridine (B92270)/Ethanol | 65-75% | 80-90% | Milder conditions, but pyridine has a strong odor. | |
| Temperature | 80°C | Lower | >90% | Slower reaction rate, may require extended time. |
| 110-120°C (Reflux) | Optimal | 85-95% | Standard condition, good balance of rate and purity. | |
| Reaction Time | 2 hours | Sub-optimal | Variable | Reaction may be incomplete. |
| 4-6 hours | Optimal | 85-95% | Generally sufficient for completion at reflux. |
Note: Yields are highly dependent on the specific substrate and precise reaction conditions. The data presented is a representative range based on literature. A low yield of 16.39% has been reported in cases of equipment contamination, highlighting the importance of process hygiene.[7]
Conclusion
The scale-up synthesis of this compound derivatives is achievable through careful process development and optimization. The condensation of acetylacetone with hydroxylamine remains a reliable and high-yielding method. For process intensification and green chemistry initiatives, exploring ultrasound-assisted synthesis or the use of deep eutectic solvents offers promising alternatives.[5][10] At any scale, a thorough understanding of reaction kinetics, thermal safety, and purification strategies is paramount to ensure a safe, efficient, and reproducible manufacturing process for these valuable pharmaceutical building blocks.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and biological evaluation of this compound and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of this compound Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. scribd.com [scribd.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dimethylisoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,5-Dimethylisoxazole synthesis.
Troubleshooting Guide
Low or No Product Yield
Q1: My reaction has resulted in a very low yield or no this compound at all. What are the potential causes and how can I improve the outcome?
A1: Low yields in the synthesis of this compound from acetylacetone (B45752) (2,4-pentanedione) and hydroxylamine (B1172632) hydrochloride are a common issue. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure sufficient reaction time. While some protocols suggest short reaction times, allowing the reaction to stir at room temperature or with gentle heating for a longer duration (e.g., 2-4 hours) can improve the yield.
-
-
Suboptimal pH: The reaction is sensitive to pH. The release of HCl from hydroxylamine hydrochloride can create an acidic environment that may not be optimal for the cyclization step.
-
Solution: Add a base to neutralize the HCl. A weak base like sodium acetate (B1210297) or pyridine (B92270) is often used. The choice and amount of base can significantly impact the yield. It is crucial to control the pH to be near neutral or slightly basic.
-
-
Reaction Temperature: The reaction is typically exothermic. Uncontrolled temperature increase can lead to side reactions and degradation of the product.
-
Solution: Control the temperature by adding the reactants slowly and using an ice bath, especially during the initial phase of the reaction. While some heating might be necessary to push the reaction to completion, excessive heat should be avoided.
-
-
Poor Quality Reagents: The purity of starting materials is crucial.
-
Solution: Ensure that the acetylacetone and hydroxylamine hydrochloride are of high purity. Acetylacetone can exist in keto-enol tautomers, but this typically does not hinder the reaction.
-
-
Work-up and Purification Losses: Significant product loss can occur during the work-up and purification stages.[1] this compound is a volatile liquid, and losses can occur during solvent removal.
-
Solution: Optimize the extraction and purification steps. Use a suitable solvent for extraction, such as diethyl ether or dichloromethane (B109758). For purification, vacuum distillation is often employed. Careful control of the vacuum and temperature is necessary to prevent product loss. Column chromatography can also be used for purification.[1]
-
Product Impurity and Coloration
Q2: My final product is a brown or yellow oil, not a colorless liquid. What are the impurities, and how can I purify it?
A2: The coloration of the final product indicates the presence of impurities, which can be unreacted starting materials, byproducts, or decomposition products.
Common Impurities and Purification Strategies:
-
Unreacted Acetylacetone: Being a β-dicarbonyl compound, acetylacetone is acidic.
-
Purification: During the work-up, a wash with a dilute aqueous base solution (e.g., 5% sodium bicarbonate or sodium hydroxide) can help remove unreacted acetylacetone by converting it to its water-soluble enolate.[1]
-
-
Polymerization Products: Under harsh conditions (e.g., high temperature or strong acid/base), starting materials or the product can polymerize, leading to a tarry, colored residue.
-
Purification: If the product is heavily colored, purification by vacuum distillation is the most effective method. A short path distillation apparatus is recommended to minimize losses. Column chromatography on silica (B1680970) gel with a suitable eluent system (e.g., hexane/ethyl acetate) can also be effective.[1]
-
-
Contamination from Equipment: One report of a low yield (16.39%) attributed the issue to contamination of the distillation equipment.[2]
-
Purification: Ensure all glassware is thoroughly cleaned and dried before use.
-
Frequently Asked Questions (FAQs)
Q3: What is the optimal solvent for the synthesis of this compound?
A3: The choice of solvent can influence the reaction rate and yield. The reaction is often carried out in protic solvents like ethanol (B145695) or even in water. An aqueous medium can be a green and efficient choice.[3] Some studies have shown that solvent-free conditions can also be effective.[4] The optimal solvent may need to be determined empirically for your specific setup.
Q4: Is a catalyst necessary for this reaction?
A4: The reaction between a 1,3-dicarbonyl compound and hydroxylamine is a classic cyclocondensation reaction (related to the Paal-Knorr synthesis) and is often acid-catalyzed. The HCl generated from hydroxylamine hydrochloride can act as a catalyst. However, to maintain an optimal pH, an external acid catalyst like glacial acetic acid is sometimes added, which can also serve as a solvent.[2] Some modern approaches, such as those using ultrasound, may not require a catalyst.[3]
Q5: How can I significantly improve the yield of my synthesis?
A5: To achieve a higher yield, consider the following strategies:
-
Ultrasound Irradiation: A study has shown a significant increase in yield from 60% under conventional conditions to 70% with the use of ultrasound irradiation for a much shorter reaction time (10 minutes).[3]
-
pH Control: Careful control of the pH by using a suitable buffer or a weak base is critical.
-
Temperature Management: Maintain a controlled temperature throughout the reaction.
-
Optimized Work-up and Purification: Minimize losses during extraction and distillation.
Data Presentation
| Method | Solvent/Catalyst | Temperature | Time | Yield (%) | Reference |
| Conventional | Glacial Acetic Acid | Not specified | Not specified | 16.39 | [2] |
| Conventional | Not specified | Not specified | 24 hours | 60 | [3] |
| Ultrasound-assisted | Aqueous media | Room Temperature | 10 minutes | 70 | [3] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general guideline based on literature procedures. Optimization may be required.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or another suitable base
-
Ethanol or Water
-
Diethyl ether or Dichloromethane for extraction
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
5% Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a minimal amount of water or ethanol.
-
To this solution, add acetylacetone (1.0 eq) dropwise with stirring. An ice bath can be used to control the initial exothermic reaction.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or gently heat to reflux for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be filtered off.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and carefully remove the solvent by rotary evaporation. Be mindful of the product's volatility.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Visualizations
References
Technical Support Center: Isoxazole Synthesis Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during isoxazole (B147169) synthesis, with a focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing isoxazoles?
A1: The two most prevalent and versatile methods for synthesizing the isoxazole ring are:
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide with an alkyne or alkene. It is widely used due to its versatility and the ability to perform it under mild, often one-pot, conditions.[1]
-
Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine (B1172632): This is a classic and effective method for isoxazole synthesis.[1] However, a significant drawback of this method when using unsymmetrical β-diketones is the frequent formation of a mixture of regioisomers.[1]
Q2: My isoxazole synthesis is resulting in a very low yield or no product at all. What are the potential causes?
A2: Low or no yield in isoxazole synthesis can be attributed to several factors, primarily related to the stability of intermediates, reactivity of starting materials, and reaction conditions.[2][3] Key potential causes include:
-
Decomposition of Nitrile Oxide Intermediate: Nitrile oxides are highly reactive and prone to dimerization to form furoxans, which reduces the amount available for the desired cycloaddition reaction.[3][4]
-
Poor Quality or Purity of Starting Materials: Impurities in the starting materials can lead to side reactions and lower the yield of the desired isoxazole product.[5]
-
Low Reactivity of Substrates: Steric hindrance or unfavorable electronic properties of the starting materials, such as using electron-poor or sterically hindered alkynes, can significantly decrease the reaction rate.[3][4]
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, pH, and the choice of catalyst can have a profound impact on the reaction outcome.[4][5]
-
Catalyst Inactivity: For reactions requiring a catalyst, its inactivity or incorrect loading can result in a low yield.[5]
Troubleshooting Guides
Problem 1: Low Yield in 1,3-Dipolar Cycloaddition Reactions
This guide focuses on troubleshooting low yields specifically in isoxazole synthesis via the 1,3-dipolar cycloaddition of nitrile oxides with alkynes/alkenes.
Caption: A flowchart outlining strategies to improve regioselectivity in isoxazole synthesis.
Strategies to Enhance Regioselectivity:
-
Modify Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact regioselectivity. For instance, in the reaction of β-enamino diketones with hydroxylamine, using a protic solvent like ethanol (B145695) versus an aprotic solvent like acetonitrile (B52724) can favor the formation of different regioisomers. [2] * Catalyst/Additive: The addition of a Lewis acid, such as BF₃·OEt₂, can control the regioselectivity in the synthesis from β-enamino diketones. [2]The stoichiometry of the Lewis acid is also a critical parameter to optimize.
-
pH Control: In the classical Claisen synthesis using 1,3-dicarbonyls, the pH of the reaction medium can influence the ratio of the resulting regioisomers. [2]
-
-
Substrate Modification:
-
Using β-enamino diketones as starting materials in place of traditional 1,3-dicarbonyls can provide better control over regioselectivity. [2]
-
Problem 3: Product Loss During Purification
The purification of isoxazole derivatives can be challenging due to the presence of byproducts and regioisomers with similar polarities to the desired product. [2] Purification Strategy Workflow
Caption: A workflow for the purification of isoxazole products.
Purification Techniques:
-
Column Chromatography: This is the most frequently used method for purification.
-
Solvent System Screening: It is essential to systematically screen various solvent systems using thin-layer chromatography (TLC) to identify conditions that provide optimal separation. [2] * Stationary Phase: If separation on silica (B1680970) gel is inadequate, consider using alternative stationary phases such as acidic, basic, or neutral alumina, or reverse-phase silica. [2]* Crystallization: If the desired isoxazole is a solid, crystallization can be a highly effective method for purification. Experimenting with different solvent systems is key to inducing crystallization. [2]* Preparative TLC/HPLC: For particularly challenging separations, preparative TLC or high-performance liquid chromatography (HPLC) can be employed, although these methods are often more suitable for smaller-scale purifications. [2]
-
Data Presentation
Table 1: Effect of Reaction Conditions on Isoxazole Synthesis Yield
| Entry | Precursor 1 | Precursor 2 | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | α-nitroketone | alkene | Chloramine-T | Acetonitrile | 80 | 18 | Moderate to Good | [5] |
| 2 | Aldehyde, Hydroxylamine HCl, Ethyl Acetoacetate | - | Itaconic Acid | Water | 100 (conventional) | 3 | 90 | [6] |
| 3 | Aldehyde, Hydroxylamine HCl, Ethyl Acetoacetate | - | Itaconic Acid | Water | 50 (ultrasound) | 0.25 | 95 | [6] |
| 4 | 3-(dimethylamino)-1-arylprop-2-en-1-one | Hydroxylamine HCl | None | Water | Reflux | N/A | High | [7] |
| 5 | Quinoline | Alkyne | AlCl₃ | DMAc | 90 | 24 | up to 87% | [8] |
| 6 | Aldoxime | Diethyl Acetylenedicarboxylate | NaNO₂/AlCl₃ | N/A | N/A | N/A | 55-94% | [9] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Arylisoxazoles in Water [7]
-
A mixture of 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL) is stirred in a round-bottom flask.
-
The reaction is heated to reflux and monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by suction filtration to yield the pure 5-arylisoxazole.
Protocol 2: General Procedure for the Synthesis of 3-Benzoylisoxazolines [5]
-
To a solution of α-nitroketone (0.125 mmol) and alkene (0.625 mmol) in acetonitrile (0.2 mL) is added chloramine-T (0.0625 mmol).
-
The reaction mixture is heated at 80 °C for 18 hours.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 3-benzoylisoxazoline.
Protocol 3: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition [1]
-
Oxime Formation: To a stirred solution of benzaldehyde (B42025) (212 mg, 2 mmol) in a deep eutectic solvent (ChCl:urea, 1 mL), add hydroxylamine hydrochloride (139 mg, 2 mmol) and sodium hydroxide (B78521) (80 mg, 2 mmol). Stir the resulting mixture at 50 °C for one hour.
-
Nitrile Oxide Generation: Add N-chlorosuccinimide (NCS) (400 mg, 3 mmol) to the mixture and continue stirring at 50 °C for three hours.
-
Cycloaddition: Add phenylacetylene (B144264) (204 mg, 2 mmol) to the reaction mixture and continue stirring at 50 °C for four hours.
-
Work-up: After the reaction is complete, quench the mixture with water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
- 7. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lewis acid-promoted direct synthesis of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Synthesis of 3,5-Dimethylisoxazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3,5-dimethylisoxazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain 3,5-disubstituted isoxazoles?
A1: There are two main methodologies for constructing the isoxazole (B147169) framework. The first approach involves the condensation of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or their synthetic equivalents like α,β-unsaturated ketones. The second primary method is the 1,3-dipolar cycloaddition reaction, which involves reacting alkynes or alkenes with nitrile oxides that are typically generated in situ from aldoximes or nitroalkanes.[1][2]
Q2: I need to synthesize the parent this compound. What is the most common starting material?
A2: The most common and direct synthesis of this compound involves the reaction of acetylacetone (B45752) (a 1,3-dicarbonyl compound) with hydroxylamine hydrochloride.[3][4] This reaction proceeds via the formation of a hydrazone intermediate which then cyclizes to form the isoxazole ring.[3]
Q3: Are there any "green" or environmentally friendly methods for synthesizing isoxazole derivatives?
A3: Yes, green chemistry approaches have been developed. These include using water as a solvent, which can lead to faster reactions and high yields without the need for a catalyst.[5][6] Additionally, methods utilizing deep eutectic solvents (DES) have proven effective and the solvent can often be reused multiple times.[1] Ultrasound irradiation is another green technique that can accelerate reaction rates, improve yields, and reduce the need for harsh conditions or catalysts.[7][8]
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the initial reactant spots and the appearance of a new spot corresponding to the product.[9]
Troubleshooting Guide
Problem 1: Low Reaction Yield
Q: My reaction yield for the isoxazole synthesis is consistently low. What are the potential causes and how can I improve it?
A: Low yields can arise from several factors, including side reactions, inappropriate reaction conditions, or catalyst issues.[2] Here is a systematic guide to troubleshooting this issue.
Potential Causes and Solutions:
-
Decomposition or Dimerization of Nitrile Oxide: In 1,3-dipolar cycloaddition reactions, nitrile oxides are unstable and can dimerize to form furoxans, a common side reaction that consumes the intermediate.[8][10][11]
-
Inappropriate Reaction Conditions: Temperature and solvent choice are critical.
-
Solution: An optimal temperature must be found, as high temperatures can cause decomposition while low temperatures may lead to an incomplete reaction.[8] The choice of solvent can also significantly impact yields; for instance, in some syntheses, ethanol (B145695) under ultrasound irradiation has shown higher yields compared to reactions without ultrasound.[8]
-
-
Catalyst Inactivity: If using a catalytic method, the catalyst may be poisoned by impurities or deactivated.
-
Poor Solubility of Reagents: If reactants are not fully dissolved, the reaction rate will be slow and yields will be low.
-
Solution: If using an aqueous medium, adding a co-solvent like methanol (B129727) or ethanol may improve solubility.[9] For organic solvents, switching to a more polar solvent could be beneficial.[9][12]
-
Problem 3: Difficult Product Isolation
Q: I am having trouble isolating my product. The workup is forming an emulsion, or the product seems highly soluble in the aqueous phase.
A: Isolation issues can often be resolved by modifying the workup procedure.
Potential Causes and Solutions:
-
Emulsion Formation: This is common during aqueous workup.
-
Solution: Try adding brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Filtering the mixture through a pad of Celite can also be effective. [2]* Product Solubility: The polarity of the isoxazole derivative can lead to solubility in the aqueous phase.
-
Solution: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate (B1210297), Et₂O). [3][13]Minimizing the volume of solvent used for extraction can help concentrate the product. [2]If the product is not extractable, it may be necessary to remove water under reduced pressure and purify the residue by other means, such as column chromatography.
-
Quantitative Data on Reaction Conditions
The yield of 3,5-disubstituted isoxazoles is highly dependent on the chosen synthetic route and reaction conditions. Below are tables summarizing data from various studies.
Table 1: Effect of Catalyst and Energy Source on Yield
| Reactants | Catalyst/Energy Source | Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aldehyde, Hydroxylamine, β-ketoester | Fe₃O₄@MAP-SO₃H / Ultrasound | Ethanol-Water (1:3) | 20 min | 92% | [7][8] |
| Aldehyde, Hydroxylamine, Alkyne | NaDCC / Ultrasound | Water | 20-28 min | High | [7] |
| 2,4-pentanedione, Hydroxylamine | Ultrasound (catalyst-free) | Aqueous Media | 10 min | High | [7] |
| 3-(dimethylamino)-1-arylprop-2-en-1-one, Hydroxylamine HCl | Conventional Heating | Ethanol | - | 56-80% | [8] |
| 3-(dimethylamino)-1-arylprop-2-en-1-one, Hydroxylamine HCl | Ultrasound Irradiation | Ethanol | - | 84-96% | [8]|
Table 2: Grignard Reaction Conditions for Isoxazole Derivatives
| Reactant 1 | Grignard Reagent | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aldehyde 11 | PhMgBr | THF | rt, 17 h | 80% | [13] |
| Aldehyde 11 | 1-bromo-3-fluorobenzene, Mg | Et₂O | reflux, 2 h then rt, 2 h | 92% | [13] |
| Aldehyde 11 | 1-bromo-4-fluorobenzene, Mg | THF | reflux, 3 h then rt | 61% | [13] |
| Aldehyde 11 | 1-bromo-3-chlorobenzene, Mg | THF | reflux, 1 h then rt, 2 h | 90% | [13]|
Experimental Protocols
Protocol 1: Synthesis of this compound via Condensation
This protocol is adapted from the classical synthesis using acetylacetone and hydroxylamine hydrochloride. [3][4] Materials:
-
Acetylacetone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Ethyl acetate (or other extraction solvent)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride in water.
-
Cool the solution in an ice bath and slowly add a solution of sodium hydroxide in water to neutralize the hydrochloride and liberate free hydroxylamine. The base helps deprotonate the hydroxylamine, making it an active nucleophile. [3]3. To this cold solution, add acetylacetone dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of starting material.
-
Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by distillation if necessary.
Protocol 2: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via Cycloaddition
This protocol describes a general one-pot synthesis from an aldehyde, hydroxylamine, and an alkyne, often performed in a deep eutectic solvent (DES). [1] Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Hydroxylamine (NH₂OH)
-
Sodium hydroxide (NaOH)
-
N-Chlorosuccinimide (NCS)
-
Alkyne (e.g., Phenylacetylene)
-
Choline chloride:urea (1:2) as DES
-
Ethyl acetate (AcOEt)
-
Water
Procedure:
-
To a stirred solution of the aldehyde (1.0 eq) in the DES (e.g., ChCl:urea 1:2), add hydroxylamine (1.0 eq) and sodium hydroxide (1.0 eq).
-
Stir the resulting mixture at 50 °C for one hour to form the corresponding oxime.
-
Add N-chlorosuccinimide (1.5 eq) to the mixture and continue stirring at 50 °C for three hours. This step generates the hydroxyiminoyl chloride intermediate.
-
Add the corresponding alkyne (1.0 eq) to the reaction mixture and stir for an additional four hours at 50 °C.
-
After the reaction is complete (monitored by TLC), quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic phases, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3,5-disubstituted isoxazole. [1]
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 3,5-Dimethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude 3,5-Dimethylisoxazole.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The primary methods for purifying crude this compound are fractional distillation, recrystallization, and silica (B1680970) gel column chromatography. The choice of method depends on the nature of the impurities, the desired purity level, and the scale of the purification.
Q2: What are the typical impurities in crude this compound synthesized from acetylacetone (B45752) and hydroxylamine (B1172632)?
A2: Common impurities include unreacted starting materials such as acetylacetone and hydroxylamine hydrochloride. Side products can also form, including oximes and potentially small amounts of isomeric or polymeric byproducts.[1] Residual solvents from the reaction or work-up are also common.
Q3: My purified this compound is a colorless to pale yellow liquid. Is this normal?
A3: Yes, pure this compound is described as a clear, colorless to pale yellow liquid.[2]
Troubleshooting Guides
Fractional Distillation
Fractional distillation is a highly effective method for purifying this compound, especially for removing impurities with different boiling points.
Experimental Protocol: Fractional Distillation at Atmospheric Pressure
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all glass joints are properly sealed.[3][4]
-
Sample Preparation: Charge the distilling flask with the crude this compound, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.[5]
-
Heating: Gently heat the distilling flask using a heating mantle or an oil bath.[3]
-
Distillation: As the mixture heats, a vapor ring will slowly ascend the fractionating column. The rate of distillation should be controlled to about 1-2 drops per second.[3] Collect the fraction that distills over at the boiling point of this compound, which is approximately 142-144 °C at atmospheric pressure.[6]
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distilling flask. Do not distill to dryness.[5]
Troubleshooting Fractional Distillation
| Problem | Possible Cause | Solution |
| No distillate is collecting. | - Insufficient heating.- Poor insulation of the fractionating column.[3] | - Gradually increase the heating mantle temperature.- Insulate the column with glass wool or aluminum foil to minimize heat loss.[4] |
| Temperature fluctuations during distillation. | - Bumping of the liquid due to uneven heating.- Inefficient fractionating column. | - Ensure adequate stirring or the presence of fresh boiling chips.- Use a more efficient fractionating column (e.g., longer or with a different packing material). |
| Low recovery of the product. | - Hold-up in the fractionating column.- Distillation rate is too fast, leading to incomplete separation. | - For small-scale distillations, a column with a smaller surface area may be more appropriate.- Reduce the heating rate to slow down the distillation. |
Quantitative Data for Distillation
| Parameter | Value | Reference |
| Boiling Point | 142-144 °C (at 760 mmHg) | [6] |
| Purity (by GC) | >99.0% |
Recrystallization
Recrystallization is suitable for purifying solid derivatives of this compound or if the crude product solidifies upon cooling. Since this compound is a liquid at room temperature, this method is less common for the compound itself but can be used for solid impurities. A two-solvent system is often employed for compounds that are highly soluble in one solvent and poorly soluble in another.[7]
Experimental Protocol: Two-Solvent Recrystallization
-
Solvent Selection: Choose a solvent pair where this compound is soluble in one solvent (e.g., ethanol, methanol (B129727), or DMSO) and insoluble or sparingly soluble in the other (e.g., water or a non-polar solvent like hexane).[7]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.
-
Induce Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy, indicating the saturation point has been reached.[7]
-
Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Product oils out instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated. | - Use a lower-boiling solvent.- Add a small amount of the "good" solvent to redissolve the oil and try cooling more slowly. |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated and requires nucleation. | - Evaporate some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. |
| Low recovery of crystals. | - Too much solvent was used.- The crystals are significantly soluble in the cold solvent. | - Concentrate the mother liquor and cool again to recover more product.- Ensure the washing step is done with a minimal amount of ice-cold solvent. |
Silica Gel Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (silica gel) as a mobile phase (eluent) is passed through it.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pour it into a chromatography column. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). A common starting point for isoxazole (B147169) derivatives is a gradient of ethyl acetate in hexane.[8]
-
Fraction Collection: Collect the eluate in small fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Troubleshooting Silica Gel Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of compounds. | - Inappropriate solvent system (eluent).- Column was not packed properly (channeling). | - Optimize the eluent system using TLC to achieve good separation between the product and impurities.- Repack the column carefully to ensure a uniform bed. |
| Product does not elute from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For very polar compounds, adding a small amount of methanol to the eluent may be necessary. |
| Product elutes too quickly (with the solvent front). | - The eluent is too polar. | - Start with a less polar eluent and use a shallower gradient of the more polar solvent. |
Quantitative Data for Column Chromatography
| Parameter | Value | Reference |
| Typical Eluent System | Gradient of Diethyl Ether in Petroleum Ether | [8] |
| Achieved Purity | >95% (for derivatives) | [8] |
Experimental Workflows
Caption: General workflow for the purification of crude this compound.
Caption: Decision-making process for troubleshooting purification issues.
References
- 1. asianpubs.org [asianpubs.org]
- 2. 3,5-dimethyl isoxazole, 300-87-8 [thegoodscentscompany.com]
- 3. Purification [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound 98 300-87-8 [sigmaaldrich.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3,5-Dimethylisoxazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and yield issues encountered during the synthesis of 3,5-Dimethylisoxazole from acetylacetone (B45752) (2,4-pentanedione) and hydroxylamine (B1172632).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and direct method is the cyclocondensation reaction between a 1,3-dicarbonyl compound, in this case, acetylacetone (2,4-pentanedione), and hydroxylamine.[1][2] The reaction typically proceeds by forming a mono-oxime intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic isoxazole (B147169) ring.
Q2: My reaction yield is significantly lower than expected. What are the common causes?
Low yields in this synthesis are a frequent issue and can be attributed to several factors:
-
Improper Stoichiometry: Using an incorrect molar ratio of reactants is a primary cause of side product formation.
-
Suboptimal pH: The pH of the reaction medium is critical and can influence the reaction pathway, potentially favoring side reactions.
-
Formation of Side Products: The most common side reaction is the formation of 2,4-pentanedione dioxime.
-
Difficult Product Isolation: The product may be lost during workup or purification steps. One report cited a yield of only 16.39% due to contamination of distillation equipment.[3]
Q3: I've identified an impurity in my final product. What could it be?
The most probable side product is 2,4-pentanedione dioxime . This occurs when both carbonyl groups of the acetylacetone starting material react with a molecule of hydroxylamine.[4] This is particularly prevalent when an excess of hydroxylamine is used. Other potential impurities include unreacted starting materials or polymeric byproducts if the reaction conditions are too harsh.
Q4: How can I control the reaction to favor the formation of this compound over side products?
Controlling the reaction involves careful management of key parameters:
-
Stoichiometry: Use a precise 1:1 molar ratio of acetylacetone to hydroxylamine to minimize the formation of the dioxime.
-
pH Control: Maintain a weakly acidic to neutral pH. This condition favors the initial nucleophilic attack of the hydroxylamine's nitrogen atom on one carbonyl group and the subsequent cyclization.
-
Temperature: Moderate temperatures are generally preferred. Excessively high temperatures can lead to decomposition and the formation of undesired byproducts.
Troubleshooting Guide
Problem: Low Yield and Presence of a Major Byproduct
If you are experiencing low yields of this compound and detect a significant byproduct, it is highly likely you are forming 2,4-pentanedione dioxime.
The following table summarizes how adjusting reaction parameters can shift the product distribution away from the undesired dioxime and toward the target isoxazole.
| Parameter | Condition to Favor This compound | Condition to Favor 2,4-Pentanedione Dioxime | Expected Outcome |
| Stoichiometry | 1:1 molar ratio of Acetylacetone to Hydroxylamine | >1:2 molar ratio of Acetylacetone to Hydroxylamine | A 1:1 ratio minimizes the chance for the second carbonyl group to react. |
| pH | Weakly Acidic (pH 4-6) | Neutral to Basic (pH 7-9) | Acidic conditions protonate a carbonyl group, activating it for the initial attack, and facilitate the dehydration steps required for cyclization. |
| Order of Addition | Slow, controlled addition of hydroxylamine to acetylacetone | Rapid addition or adding acetylacetone to excess hydroxylamine | Slow addition maintains a low concentration of free hydroxylamine, disfavoring the double addition. |
| Temperature | 0-25°C | > 50°C | Lower temperatures can favor the kinetically controlled cyclization product over the thermodynamically stable, but slower forming, dioxime under certain conditions. |
Reaction Mechanisms and Process Flow
To visualize the competing reaction pathways and a troubleshooting workflow, refer to the diagrams below.
Reaction Pathway Diagram
// Reactants acetylacetone [label="Acetylacetone\n(2,4-Pentanedione)", fillcolor="#F1F3F4", fontcolor="#202124"]; hydroxylamine [label="Hydroxylamine\n(NH2OH)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediates & Products mono_oxime [label="Mono-oxime\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; isoxazole [label="this compound\n(Desired Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; dioxime [label="2,4-Pentanedione Dioxime\n(Side Product)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges acetylacetone -> mono_oxime [label="+ 1 eq. NH2OH\n(Controlled)", color="#4285F4"]; hydroxylamine -> mono_oxime [color="#4285F4"]; mono_oxime -> isoxazole [label="Intramolecular\nCyclization", color="#34A853"];
acetylacetone -> dioxime [label="+ 2 eq. NH2OH\n(Excess)", color="#EA4335", style=dashed]; hydroxylamine -> dioxime [color="#EA4335", style=dashed]; }
Caption: Competing pathways for the reaction of acetylacetone and hydroxylamine.
Troubleshooting Workflow
// Nodes start [label="Problem:\nLow Yield / Impure Product", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_stoichiometry [label="1. Check Reactant Stoichiometry", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; is_ratio_1_to_1 [label="Is Acetylacetone:Hydroxylamine\nratio 1:1?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_stoichiometry [label="Action: Adjust to 1:1 molar ratio.\nUse Acetylacetone as limiting reagent.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
check_ph [label="2. Measure Reaction pH", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; is_ph_acidic [label="Is pH weakly acidic\n(e.g., pH 4-6)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ph [label="Action: Adjust pH using a buffer\nor dilute acid/base.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
check_addition [label="3. Review Reagent Addition", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; is_addition_slow [label="Was hydroxylamine added slowly\nto the diketone solution?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_addition [label="Action: Implement slow, dropwise\naddition with efficient stirring.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
end_node [label="Re-run Experiment & Analyze", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_stoichiometry; check_stoichiometry -> is_ratio_1_to_1; is_ratio_1_to_1 -> check_ph [label="Yes"]; is_ratio_1_to_1 -> adjust_stoichiometry [label="No"]; adjust_stoichiometry -> check_ph;
check_ph -> is_ph_acidic; is_ph_acidic -> check_addition [label="Yes"]; is_ph_acidic -> adjust_ph [label="No"]; adjust_ph -> check_addition;
check_addition -> is_addition_slow; is_addition_slow -> end_node [label="Yes"]; is_addition_slow -> adjust_addition [label="No"]; adjust_addition -> end_node; }
Caption: A step-by-step guide to troubleshooting common synthesis issues.
Experimental Protocol: High-Yield Synthesis of this compound
This protocol is designed to maximize the yield of this compound by controlling stoichiometry and reaction conditions to suppress the formation of 2,4-pentanedione dioxime.
Materials:
-
Acetylacetone (2,4-pentanedione), purified (10.0 g, 0.1 mol)
-
Hydroxylamine hydrochloride (6.95 g, 0.1 mol)
-
Sodium acetate (B1210297) (8.2 g, 0.1 mol)
-
Ethanol
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Hydroxylamine Solution: In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (6.95 g) and sodium acetate (8.2 g) in 50 mL of water. Stir the mixture at room temperature for 15-20 minutes. This in-situ formation of free hydroxylamine in a buffered solution helps maintain a suitable pH.
-
Reaction Setup: In a separate 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve acetylacetone (10.0 g) in 100 mL of ethanol. Cool the solution to 10-15°C in an ice bath.
-
Controlled Addition: Slowly add the prepared hydroxylamine solution to the stirred acetylacetone solution via the dropping funnel over a period of 30-45 minutes. It is crucial to maintain the reaction temperature below 25°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Reduce the volume of the reaction mixture by approximately half using a rotary evaporator.
-
Add 100 mL of water to the residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless to light brown liquid. An expected yield is typically >75%.
References
Technical Support Center: 3,5-Dimethylisoxazole Experiments
Welcome to the Technical Support Center for 3,5-Dimethylisoxazole experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a heterocyclic organic compound. It serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] In drug discovery, it is notably used as a scaffold for developing inhibitors of BET (Bromodomain and Extra-Terminal) proteins, which are crucial regulators of gene transcription and are implicated in cancer and inflammation.
Q2: What is the primary mechanism of action for this compound derivatives in cancer research?
A2: Derivatives of this compound often act as competitive inhibitors of bromodomains, particularly BRD4. By binding to the acetyl-lysine recognition pocket of BRD4, these compounds displace it from chromatin. This leads to the downregulation of key oncogenes, most notably c-Myc, resulting in cell cycle arrest and reduced cancer cell proliferation.[2][3]
Q3: I'm observing a very low yield in my synthesis of this compound from acetylacetone (B45752) and hydroxylamine (B1172632). What are the potential causes?
A3: Low yields in this synthesis can be attributed to several factors. One common issue is contamination of glassware or reagents, which can interfere with the reaction.[4] Other potential causes include incomplete reaction, suboptimal reaction temperature, or side reactions. For instance, the formation of a bis(oxime) product where hydroxylamine reacts with both carbonyl groups of acetylacetone can reduce the yield of the desired isoxazole.[5]
Q4: My purified this compound shows unexpected peaks in its NMR spectrum. What could these be?
A4: Unexpected peaks in the NMR spectrum of this compound could indicate the presence of several impurities. These may include unreacted starting materials like acetylacetone, or side products such as the bis(oxime) of acetylacetone. Residual solvents from the workup and purification steps are also a common source of extraneous peaks.
Q5: How can I improve the solubility of my this compound derivative in aqueous media for biological assays?
A5: this compound and its derivatives tend to have limited solubility in water.[1] To improve solubility for biological assays, it is common practice to first dissolve the compound in an organic solvent like DMSO to create a high-concentration stock solution. This stock can then be diluted to the final working concentration in the aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system.
Troubleshooting Guides
Issue 1: Unexpectedly Low Reaction Yield
Problem: The synthesis of this compound from acetylacetone and hydroxylamine results in a significantly lower yield than expected. A reported instance shows a yield as low as 16.39% due to contamination.[4]
| Potential Cause | Troubleshooting Step |
| Contamination | Ensure all glassware is thoroughly cleaned and dried. Use high-purity reagents and solvents. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or moderately increasing the temperature. |
| Suboptimal Temperature | Optimize the reaction temperature. While heating can increase the reaction rate, excessive heat can lead to decomposition of reactants or products. |
| Side Product Formation | The formation of 2,4-pentanedione bis(oxime) can be a competing reaction.[5] Consider adjusting the stoichiometry of the reactants. Using a slight excess of acetylacetone might favor the formation of the monoxime intermediate required for cyclization. |
| pH of the Reaction Mixture | The pH can influence the reactivity of hydroxylamine. Ensure the reaction conditions are suitable for the nucleophilic attack and subsequent cyclization. |
Issue 2: Product Purification Challenges
Problem: Difficulty in isolating pure this compound from the crude reaction mixture.
| Potential Cause | Troubleshooting Step |
| Presence of Unreacted Starting Materials | Use an appropriate workup procedure to remove unreacted acetylacetone and hydroxylamine. An aqueous wash can help remove the water-soluble hydroxylamine hydrochloride. |
| Formation of Emulsions during Extraction | If emulsions form during the aqueous workup, adding brine (saturated NaCl solution) can help break the emulsion. Alternatively, filtering the mixture through a pad of celite can be effective. |
| Co-elution of Impurities during Chromatography | If impurities co-elute with the product during column chromatography, try a different solvent system with a different polarity. Step-gradient or isocratic elution may provide better separation than a steep gradient. |
| Product Volatility | This compound is a liquid with a relatively low boiling point. Be cautious during solvent removal under reduced pressure to avoid loss of product. |
Issue 3: Unexpected Spectroscopic Results
Problem: The NMR or Mass Spectrum of the final product shows unexpected signals.
| Potential Cause | Troubleshooting Step |
| Presence of 2,4-pentanedione bis(oxime) | The bis(oxime) will have a different molecular weight and fragmentation pattern in the mass spectrum. Its NMR spectrum will also be distinct from that of this compound. Compare the obtained spectra with reference data for the suspected impurity. |
| Residual Solvents | Compare the chemical shifts of the unknown peaks in the 1H NMR spectrum with known values for common laboratory solvents (e.g., ethyl acetate, hexane, acetone). |
| Isomeric Impurities | Although the synthesis from acetylacetone is generally regioselective for the 3,5-isomer, the presence of other isomeric isoxazoles, though less likely, could be a possibility under certain conditions. Careful analysis of 2D NMR data (HSQC, HMBC) can help in the structural elucidation of unknown isomers. |
Experimental Protocols
Synthesis of this compound from Acetylacetone and Hydroxylamine Hydrochloride
This protocol is a general procedure for the synthesis of this compound.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (B78521)
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride in water.
-
Cool the solution in an ice bath and slowly add a solution of sodium hydroxide in water, keeping the temperature below 10 °C.
-
To this solution, add acetylacetone dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by TLC.
-
Once the reaction is complete, extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography on silica (B1680970) gel to yield pure this compound.
Data Presentation
Table 1: Summary of Reported Yields for this compound Synthesis
| Reactants | Conditions | Reported Yield | Reference |
| Acetylacetone, Hydroxylamine Hydrochloride | Aqueous NaOH | 16.39% (due to contamination) | [4] |
| Acetylacetone, Hydroxylamine Hydrochloride | Not specified | Good | [3] |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: BET bromodomain signaling pathway inhibited by this compound derivatives.
References
Technical Support Center: Stability of 3,5-Dimethylisoxazole Under Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of 3,5-Dimethylisoxazole under acidic conditions. Given the limited publicly available data on this specific topic, this resource focuses on providing standardized experimental protocols, troubleshooting guides, and frequently asked questions to enable users to conduct their own stability studies.
Frequently Asked Questions (FAQs)
Q1: How stable is the this compound ring to acidic conditions?
A1: Generally, the isoxazole (B147169) ring is considered relatively stable under a range of conditions, including acidic, basic, and oxidative environments. However, specific stability is highly dependent on the experimental conditions such as acid concentration, temperature, and the presence of other reactive species. While direct studies on this compound are not extensively published, related isoxazole-containing compounds have shown stability in acidic media. To determine its stability in your specific application, a forced degradation study is recommended.
Q2: What are the likely degradation products of this compound in acid?
A2: While specific degradation products for this compound under acidic conditions have not been definitively reported in the literature, a plausible degradation pathway involves the acid-catalyzed hydrolysis of the isoxazole ring. This would likely proceed through protonation of the ring nitrogen, followed by nucleophilic attack of water, leading to ring opening. The expected initial product of this hydrolysis would be an enol-keto intermediate, which would then likely tautomerize to the more stable 1,3-diketone, pentane-2,4-dione (also known as acetylacetone), and hydroxylamine.
Q3: What analytical methods are recommended for monitoring the stability of this compound?
A3: The most common and effective method for monitoring the stability of this compound and quantifying its degradation products is High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV detection.[1] This technique allows for the separation of the parent compound from its degradation products.[2] Mass Spectrometry (MS) coupled with HPLC (LC-MS) can be invaluable for the identification of unknown degradation products.[3]
Q4: Are there any in silico tools to predict the degradation of this compound?
A4: Yes, there are software applications designed to predict the degradation pathways of organic molecules.[4] Tools like Zeneth use a knowledge base of chemical reactions to forecast potential degradation products under various stress conditions, including acid hydrolysis.[5] These can be a useful starting point for understanding potential liabilities of the molecule.
Troubleshooting Guide: Investigating Acid Stability
This guide provides a structured approach to troubleshooting and investigating unexpected results or degradation when using this compound in an acidic environment.
| Problem | Possible Cause | Recommended Action |
| Loss of starting material or low yield in an acidic reaction. | Degradation of the this compound starting material. | 1. Perform a control experiment with this compound under the same acidic conditions without other reactants. 2. Monitor the reaction over time using HPLC or TLC to check for the appearance of new spots/peaks, which could be degradation products. 3. If degradation is confirmed, consider lowering the reaction temperature or using a milder acid. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products from this compound. | 1. Isolate the unknown peaks using preparative HPLC. 2. Characterize the structure of the isolated compounds using techniques such as LC-MS, and NMR. 3. Compare the retention time of the unknown peak with a standard of pentane-2,4-dione, a likely degradation product. |
| Inconsistent results between experiments. | Variability in experimental conditions. | 1. Ensure precise control over acid concentration, temperature, and reaction time. 2. Use fresh, high-purity reagents and solvents for each experiment.[6] 3. Verify the calibration and performance of analytical instrumentation. |
| No degradation is observed even under harsh acidic conditions. | This compound is stable under the tested conditions. | 1. To confirm stability, consider increasing the severity of the conditions (e.g., higher acid concentration, higher temperature, longer exposure time) as outlined in forced degradation protocols.[7] 2. If no degradation is observed under these more strenuous conditions, the compound can be considered stable for your application. |
Experimental Protocols
Forced Degradation Study under Acidic Conditions
This protocol is based on the general guidelines for forced degradation studies from the International Council for Harmonisation (ICH).[8] The aim is to induce a small amount of degradation (typically 5-20%) to identify potential degradation products.[8]
Materials:
-
This compound
-
Hydrochloric Acid (HCl), 0.1 M and 1 M solutions[2]
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)[2]
-
High-purity water
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable co-solvent if necessary (e.g., methanol or acetonitrile), and then dilute with water.
-
Acid Treatment:
-
Transfer a known volume of the stock solution to separate reaction vessels.
-
Add an equal volume of 0.1 M HCl to one vessel and 1 M HCl to another.
-
Prepare a control sample by adding an equal volume of water instead of acid.
-
-
Incubation:
-
Store the vessels at a controlled temperature (e.g., 60°C).[9]
-
Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Neutralization and Analysis:
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH solution.
-
Dilute the neutralized samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the control.
-
Identify and quantify any degradation products formed.
-
Table of Experimental Conditions for Forced Degradation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Control |
| Acid | 0.1 M HCl | 1 M HCl | 0.1 M H₂SO₄ | Water |
| Temperature | Room Temp. | 60°C | 80°C (reflux) | 60°C |
| Time Points | 0, 4, 8, 24 hrs | 0, 2, 4, 8 hrs | 0, 1, 2, 4 hrs | 0, 24 hrs |
| Concentration | 1 mg/mL | 1 mg/mL | 1 mg/mL | 1 mg/mL |
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Hypothetical acid-catalyzed degradation pathway of this compound.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico prediction of pharmaceutical degradation pathways: a benchmarking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico Drug Degradation Prediction | Springer Nature Experiments [experiments.springernature.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Refining Isoxazole Synthesis Workup Procedures
Welcome to the technical support center for isoxazole (B147169) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental workup procedures. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges encountered during the isolation and purification of isoxazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the workup of isoxazole synthesis?
A1: Researchers often face several challenges during the workup and purification of isoxazoles. These include the product oiling out instead of crystallizing, the formation of persistent emulsions during liquid-liquid extraction, and difficulties in removing unreacted starting materials or reaction byproducts. The stability of the isoxazole ring under certain conditions, such as strongly basic or reductive environments, can also be a concern, potentially leading to decomposition and lower yields.
Q2: My crude isoxazole product is an oil and will not solidify. What can I do?
A2: When a product "oils out," it can be challenging to handle and purify. Here are several techniques to induce crystallization:
-
Ensure complete removal of solvent: Residual organic solvents from the extraction process can prevent crystallization. Ensure thorough removal under reduced pressure.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the solid product from a previous batch, adding a "seed crystal" to the oil can initiate crystallization.
-
Trituration: Add a non-polar solvent in which your product is likely insoluble, such as hexane (B92381) or pentane. This can sometimes precipitate the product as a solid.
Q3: I am consistently getting low yields after workup. What are the potential causes?
A3: Low yields in isoxazole synthesis can be attributed to several factors throughout the reaction and workup process:
-
Incomplete reaction: Monitor the reaction using Thin Layer Chromatography (TLC) to ensure it has gone to completion before initiating the workup.
-
Decomposition: The N-O bond in the isoxazole ring can be sensitive to certain conditions. Avoid strongly acidic or basic conditions during workup if your molecule is labile. Reductive conditions, such as catalytic hydrogenation, can also cleave this bond.
-
Side reactions: A primary side reaction in 1,3-dipolar cycloadditions is the dimerization of the nitrile oxide to form a furoxan. Generating the nitrile oxide slowly in the presence of the alkyne can minimize this.
-
Workup losses: Significant product loss can occur during extractions, especially if emulsions form, and during multiple transfer steps. Optimize extraction procedures and minimize transfers to maximize recovery.
Q4: How can I break a persistent emulsion that has formed during extraction?
A4: Emulsions are a common issue in liquid-liquid extractions. Here are several methods to break them:
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous phase, often leading to better separation.
-
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can help break up the emulsion.
-
Solvent Addition: Adding a small amount of a different organic solvent with a different polarity might resolve the emulsion. For instance, if using ethyl acetate (B1210297), a small addition of dichloromethane (B109758) may help.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is an effective way to separate the layers.
Troubleshooting Guides
This section provides a systematic approach to resolving specific issues you may encounter during your isoxazole synthesis workup.
Issue 1: Contamination with Starting Materials
Problem: My purified isoxazole is still contaminated with unreacted starting materials like 1,3-dicarbonyl compounds or hydroxylamine.
Solution:
-
Unreacted 1,3-Diketone: These starting materials are acidic and can be removed with a base wash. During the workup, wash the organic layer with a dilute aqueous base solution (e.g., 5% NaOH or 5% NaHCO₃) to extract the diketone into the aqueous layer. 1,3-diketones are also generally more polar than the corresponding isoxazoles, allowing for good separation via column chromatography.
-
Unreacted Hydroxylamine: Hydroxylamine and its salts are highly water-soluble and should be removed during the aqueous washes. Ensure thorough washing of the organic layer with water or brine.
Issue 2: Difficulty in Separating Regioisomers
Problem: My reaction has produced a mixture of isoxazole regioisomers that are difficult to separate by column chromatography.
Solution:
The separation of regioisomers with similar polarities is a significant challenge.
-
Optimize Chromatography:
-
Solvent System: Experiment with different solvent systems for column chromatography. A combination of hexane and ethyl acetate is a good starting point for a wide range of polarities.
-
Preparative TLC/HPLC: For small-scale purifications or particularly difficult separations, preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) may be necessary.
-
-
Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative with a significantly different polarity, which can then be separated. The derivative can then be converted back to the pure isomer.
Data Presentation
Table 1: Common Solvent Systems for Isoxazole Purification by Column Chromatography
| Polarity of Isoxazole | Recommended Starting Solvent System (v/v) | Notes |
| Non-polar | Hexane / Ethyl Acetate (95:5 to 90:10) | Increase ethyl acetate concentration gradually. |
| Intermediate Polarity | Hexane / Ethyl Acetate (80:20 to 50:50) | Dichloromethane / Methanol can also be effective. |
| Polar | Dichloromethane / Methanol (98:2 to 90:10) | Ensure your isoxazole is stable on silica (B1680970) gel. |
Experimental Protocols
Protocol 1: General Workup Procedure for Isoxazole Synthesis
This protocol describes a general workup procedure for the synthesis of 3,5-disubstituted isoxazoles.
-
Reaction Quenching: Once the reaction is complete as monitored by TLC, cool the reaction mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with:
-
Water
-
Dilute aqueous acid (e.g., 1M HCl) if basic impurities are present.
-
Dilute aqueous base (e.g., 5% NaHCO₃) if acidic impurities are present.
-
Saturated aqueous NaCl (brine).
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure isoxazole.
Protocol 2: Workup for Water-Mediated Isoxazole Synthesis
This protocol is adapted for syntheses conducted in an aqueous medium, which can simplify the workup.
-
Cooling and Precipitation: After the reaction is complete, cool the reaction mixture to room temperature.
-
Filtration: Collect the resulting precipitate by suction filtration.
-
Washing: Wash the solid with cold water to remove any water-soluble impurities.
-
Drying: Dry the purified product. In many cases, this procedure yields a product that does not require further purification.
Mandatory Visualization
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3,5-Dimethylisoxazole
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-dimethylisoxazole. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of small organic molecules. This document presents experimental data for this compound and compares it with other isoxazole (B147169) derivatives to highlight the influence of substituents on NMR chemical shifts. Detailed experimental protocols and a visual representation of the molecule's structure with its NMR assignments are also included.
¹H and ¹³C NMR Data of this compound
The NMR spectra of this compound are relatively simple, consistent with its symmetric structure. The key spectral features are summarized in the tables below.
Table 1: ¹H NMR Spectral Data for this compound
| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1 | ~2.2 | Singlet | 3H | Methyl protons at C3 |
| 2 | ~2.4 | Singlet | 3H | Methyl protons at C5 |
| 3 | ~5.8 | Singlet | 1H | Olefinic proton at C4 |
Table 2: ¹³C NMR Spectral Data for this compound
| Signal | Chemical Shift (δ) ppm | Assignment |
| 1 | ~11.0 | Methyl carbon at C3 |
| 2 | ~12.0 | Methyl carbon at C5 |
| 3 | ~100.0 | Olefinic carbon at C4 |
| 4 | ~160.0 | Quaternary carbon at C5 |
| 5 | ~168.0 | Quaternary carbon at C3 |
Comparative NMR Data of Isoxazole Derivatives
To understand the electronic effects of different substituents on the isoxazole ring, the NMR data of this compound is compared with that of isoxazole and 3-methyl-5-phenylisoxazole.
Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Isoxazole Derivatives
| Compound | H-3 | H-4 | H-5 | Other Protons |
| Isoxazole | 8.15 | 6.32 | 8.51 | - |
| This compound | - | 5.80 | - | 2.20 (3-Me), 2.40 (5-Me) |
| 3-Methyl-5-phenylisoxazole | - | 6.33 | - | 2.33 (3-Me), 7.40-7.75 (Ph)[1] |
Table 4: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Isoxazole Derivatives
| Compound | C-3 | C-4 | C-5 | Other Carbons |
| Isoxazole | 150.1 | 103.7 | 158.4 | - |
| This compound | 168.0 | 100.0 | 160.0 | 11.0 (3-Me), 12.0 (5-Me) |
| 3-Methyl-5-phenylisoxazole | 160.2 | 100.0 | 169.4 | 11.4 (3-Me), 125.5, 127.4, 128.7, 129.8 (Ph)[1] |
The data illustrates that the introduction of electron-donating methyl groups in this compound shields the C-4 proton, causing an upfield shift compared to unsubstituted isoxazole. In 3-methyl-5-phenylisoxazole, the phenyl group at the C-5 position introduces aromatic signals in both the proton and carbon spectra.[1]
Experimental Protocols
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra for small organic molecules like this compound.[2][3][4][5]
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
2. NMR Spectrometer Setup and Data Acquisition:
-
The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[2]
-
For ¹H NMR:
-
The spectral width is set to approximately 16 ppm, centered around 6 ppm.
-
A 30-degree pulse is commonly used.
-
The relaxation delay is set to 1-2 seconds.
-
Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
A spectral width of about 240 ppm is used, centered at 120 ppm.
-
A 30-degree pulse is applied.
-
A longer relaxation delay of 2-5 seconds is used, especially for quaternary carbons.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied.
-
The chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[2]
Visualization of this compound NMR Assignments
The following diagram illustrates the chemical structure of this compound with labels corresponding to the assigned NMR signals.
Caption: Structure of this compound with ¹H and ¹³C NMR assignments.
References
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 4. A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
A Comparative Guide to the Mass Spectrometry Fragmentation of 3,5-Dimethylisoxazole
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of 3,5-Dimethylisoxazole Fragmentation Behavior and Comparative Analytical Methodologies
In the landscape of pharmaceutical research and development, a thorough understanding of the structural characteristics of heterocyclic compounds is paramount. This compound, a key structural motif in various pharmacologically active molecules, presents a unique fragmentation pattern under mass spectrometry that is crucial for its identification and characterization. This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation of this compound, a comparison with alternative analytical approaches, and comprehensive experimental protocols.
Electron Ionization Fragmentation of this compound: A Quantitative Overview
Under electron ionization, this compound (C₅H₇NO, molecular weight: 97.12 g/mol ) undergoes a characteristic fragmentation pattern. The mass spectrum is dominated by a prominent molecular ion peak and several key fragment ions that provide significant structural information. The quantitative data extracted from the NIST Mass Spectrometry Data Center is summarized below.[1]
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 97 | 100.0 | [M]⁺˙ (Molecular Ion) |
| 82 | 15.2 | [M - CH₃]⁺ |
| 54 | 38.0 | [M - CH₃ - CO]⁺ or [C₃H₄N]⁺ |
| 43 | 42.6 | [CH₃CO]⁺ |
| 42 | 23.9 | [C₂H₄N]⁺ |
| 41 | 18.5 | [C₃H₅]⁺ |
| 39 | 16.3 | [C₃H₃]⁺ |
The Fragmentation Pathway: A Mechanistic Insight
The fragmentation of this compound is initiated by the ionization of the molecule, leading to the formation of a molecular ion radical cation ([M]⁺˙) at m/z 97. The primary fragmentation pathway for isoxazoles involves the cleavage of the weak N-O bond, a characteristic feature of this heterocyclic system. This initial step dictates the subsequent fragmentation cascade.
The proposed fragmentation mechanism begins with the molecular ion at m/z 97. The loss of a methyl radical (CH₃˙) from either the 3- or 5-position results in the formation of the ion at m/z 82. Subsequent loss of carbon monoxide (CO) from this fragment leads to the ion at m/z 54. A significant peak is observed at m/z 43, which corresponds to the stable acetyl cation ([CH₃CO]⁺), arising from the cleavage of the isoxazole (B147169) ring. Another prominent fragment at m/z 42 is likely due to a rearrangement followed by cleavage, yielding the [C₂H₄N]⁺ ion.
Comparison of Analytical Methodologies
The choice of analytical technique for the characterization of this compound and its derivatives can significantly impact the quality and nature of the data obtained. Here, we compare Gas Chromatography-Mass Spectrometry (GC-MS) with Liquid Chromatography-Mass Spectrometry (LC-MS) and discuss the influence of different ionization sources.
| Feature | GC-MS with Electron Ionization (EI) | LC-MS with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Analyte Volatility | Requires volatile and thermally stable compounds. This compound is well-suited for this technique. | Suitable for a wider range of polarities and thermal stabilities. |
| Ionization | "Hard" ionization technique causing extensive fragmentation, providing rich structural information. | "Soft" ionization techniques, typically resulting in less fragmentation and a more prominent molecular ion. |
| Fragmentation Data | Provides a reproducible fragmentation pattern useful for library matching and structural elucidation. | Fragmentation is often induced via collision-induced dissociation (CID) in a tandem MS experiment (MS/MS). |
| Sensitivity | Generally offers high sensitivity for volatile compounds. | Can offer very high sensitivity, particularly with ESI for polar and ionizable compounds. |
| Matrix Effects | Less prone to matrix effects compared to ESI. | ESI can be susceptible to ion suppression or enhancement from the sample matrix. APCI is generally less affected by the matrix. |
Electron Ionization (EI) vs. Softer Ionization Techniques (ESI/APCI):
For the specific case of this compound, a small and relatively nonpolar molecule, GC-MS with EI is a highly effective method. The detailed fragmentation pattern generated by EI provides a confident identification.
In contrast, LC-MS with ESI would likely yield a strong signal for the protonated molecule [M+H]⁺ at m/z 98, with minimal in-source fragmentation. While excellent for confirming the molecular weight, it would necessitate tandem MS (MS/MS) to induce fragmentation and obtain structural information. APCI, which is suitable for less polar compounds, could also be a viable option in LC-MS, potentially offering a balance between molecular ion information and some fragmentation.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Analysis
This protocol outlines a general procedure for the analysis of this compound using a standard GC-MS system.
References
A Comparative Guide to the Biological Activity of 3,5-Dimethylisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3,5-dimethylisoxazole moiety is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities.[1] This guide provides a comparative analysis of various this compound derivatives, focusing on their anticancer and anti-inflammatory properties. The information is compiled from recent studies to assist researchers in navigating the therapeutic potential of this chemical class.
Anticancer Activity: Targeting Bromodomain and Extra-Terminal (BET) Proteins
A significant body of research highlights the potential of this compound derivatives as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[2][3][4] BET proteins are key epigenetic readers that play a crucial role in regulating gene transcription, and their inhibition has emerged as a promising strategy in cancer therapy.[5] The this compound group often serves as an effective mimic of acetylated lysine, enabling it to bind to the acetyl-lysine binding pocket of bromodomains.[6][7]
Comparative Efficacy of BRD4 Inhibitors
Several studies have synthesized and evaluated novel this compound derivatives for their ability to inhibit BRD4 and suppress cancer cell proliferation. The following table summarizes the in vitro inhibitory concentrations (IC50) of selected compounds against BRD4 and various cancer cell lines.
| Compound | Target | IC50 (BRD4) | Cancer Cell Line | Antiproliferative IC50 | Reference |
| Compound 39 | BRD4(BD1) | 0.003 µM | U266 (Multiple Myeloma) | 2.1 µM | [2] |
| Compound 11d | BRD4 | 0.55 µM | MV4-11 (Leukemia) | 0.19 µM | [3] |
| Compound 11e | BRD4 | 0.86 µM | MV4-11 (Leukemia) | 0.32 µM | [3] |
| Compound 11f | BRD4 | 0.80 µM | MV4-11 (Leukemia) | 0.12 µM | [3] |
| Compound 11h | BRD4(1) | 27.0 nM | HL-60 (Leukemia) | 0.120 µM | [4] |
| BRD4(2) | 180 nM | MV4-11 (Leukemia) | 0.09 µM | [4] | |
| Compound 22 | BRD4 | Not specified | HCT116 (Colorectal Cancer) | 162 nM | [8] |
Mechanism of Action: BRD4 Inhibition and Downstream Effects
The anticancer activity of these derivatives is primarily attributed to their inhibition of BRD4. This action disrupts the transcriptional program of cancer cells, leading to cell cycle arrest and apoptosis. A common downstream effect of BRD4 inhibition is the downregulation of the oncoprotein c-Myc, a key regulator of cell proliferation.[3][4][8]
Caption: BRD4 inhibition by this compound derivatives.
Studies have shown that treatment with these compounds can lead to cell cycle arrest in the G0/G1 phase.[2][3] For instance, compound 39 was found to arrest U266 tumor cells in the G0/G1 phase and induce apoptosis.[2] Similarly, compound 11e blocked MV4-11 cells at the G0/G1 phase.[3] Furthermore, some derivatives, like compound 22, have been shown to upregulate HEXIM1 expression, which contributes to their antitumor effects.[8] In vivo studies with compound 22 in a CT-26 tumor mouse model demonstrated a significant tumor suppression rate of 56.1%.[8]
Anti-inflammatory Activity
The isoxazole (B147169) scaffold is also associated with significant anti-inflammatory properties.[9][10] Certain 3,5-disubstituted isoxazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation and are also implicated in carcinogenesis.[11][12][13]
One notable compound, 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole (referred to as 2b), demonstrated significant inhibitory activity against both LOX and COX-2.[11][12] This dual inhibition is a desirable feature in anti-inflammatory drug design. In an Ehrlich ascites carcinoma (EAC) cell mouse model, compound 2b effectively inhibited tumor growth, peritoneal angiogenesis, and ascite formation, highlighting the link between its anti-inflammatory and anticancer activities.[11][12]
Another derivative, MZO-2 (ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate), has shown potent anti-inflammatory effects in vivo.[9] It was effective in reducing carrageenan-induced paw inflammation and ear edema in mice, with an efficacy comparable to the immunosuppressive drug tacrolimus.[9] The mechanism of action for MZO-2 was linked to the inhibition of caspases 3, 8, and 9 in Jurkat cells.[9]
Caption: Experimental workflow for evaluating MZO-2's anti-inflammatory activity.
Other Biological Activities
While the primary focus has been on anticancer and anti-inflammatory effects, isoxazole derivatives have a broader spectrum of biological activities, including antimicrobial and antioxidant properties.[14][15][16][17][18][19][20] For example, some novel isoxazole-amide analogues have been synthesized and evaluated for their anticancer and antioxidant activities.[14]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of key experimental methodologies cited in the reviewed literature.
BRD4 Inhibition Assay
The inhibitory activity of compounds against BRD4 is often determined using time-resolved fluorescence resonance energy transfer (TR-FRET) assays. Briefly, a biotinylated BRD4 protein is incubated with the test compound and a fluorescently labeled acetylated histone peptide. The binding of the histone peptide to BRD4 brings the donor and acceptor fluorophores into proximity, generating a FRET signal. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal. IC50 values are then calculated from dose-response curves.
Cell Proliferation Assay
The antiproliferative activity of the derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). The MTT or MTS reagent is then added, which is converted into a colored formazan (B1609692) product by metabolically active cells. The absorbance of the formazan is measured using a microplate reader, and the IC50 values are determined by plotting cell viability against compound concentration.
Cell Cycle Analysis
To determine the effect of the compounds on the cell cycle, treated cells are harvested, fixed (e.g., with 70% ethanol), and stained with a fluorescent DNA-binding dye such as propidium (B1200493) iodide (PI). The DNA content of the cells is then analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified based on their fluorescence intensity.
Western Blot Analysis
Western blotting is used to determine the effect of the compounds on the expression levels of specific proteins (e.g., c-Myc, HEXIM1). Cells are treated with the compounds, and total protein is extracted. The protein samples are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific to the proteins of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.
In Vivo Tumor Models
The in vivo efficacy of the compounds is evaluated using animal models, such as xenograft mouse models. For example, human cancer cells (e.g., HCT116) or murine cancer cells (e.g., CT-26) are implanted subcutaneously into immunocompromised or syngeneic mice, respectively. Once tumors are established, the mice are treated with the test compound or a vehicle control. Tumor volume is measured regularly, and at the end of the study, the tumor suppression rate is calculated.[8]
Carrageenan-Induced Paw Edema
This is a standard in vivo model for evaluating acute anti-inflammatory activity. A solution of carrageenan is injected into the subplantar tissue of the hind paw of a mouse or rat. The test compound is administered (e.g., orally or topically) before the carrageenan injection. The volume of the paw is measured at different time points after the injection, and the percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. Discovery of this compound derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of this compound and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and in vitro Biological Evaluation of this compound Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of this compound Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer | springermedizin.de [springermedizin.de]
- 14. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijrrjournal.com [ijrrjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 20. chemclassjournal.com [chemclassjournal.com]
A Comparative Guide to Isoxazole Synthesis: An Objective Analysis of Performance and Methodology
For researchers, medicinal chemists, and professionals in drug development, the isoxazole (B147169) scaffold is a cornerstone of numerous therapeutic agents. The efficient and regioselective synthesis of this critical heterocycle is paramount. This guide provides a head-to-head comparison of the most prevalent methods for isoxazole synthesis, offering an objective analysis of their performance based on experimental data. We will delve into the intricacies of the 1,3-dipolar cycloaddition of nitrile oxides, the classic condensation of β-dicarbonyl compounds with hydroxylamine (B1172632), and a valuable method utilizing α,β-unsaturated ketones (chalcones).
At a Glance: Performance Comparison of Isoxazole Synthesis Methods
To facilitate a direct comparison, the following table summarizes quantitative data for the synthesis of substituted isoxazoles using three distinct methods. The chosen examples aim to produce structurally similar isoxazoles to provide a more direct "apples-to-apples" comparison of yields and reaction conditions.
| Method | Starting Materials | Product | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| 1,3-Dipolar Cycloaddition | Benzaldehyde (B42025), Phenylacetylene (B144264) | 3,5-Diphenylisoxazole | N-Chlorosuccinimide (NCS), Choline (B1196258) Chloride:Urea (DES), 50°C | 8 hours | 85 | [1] |
| Condensation of β-Dicarbonyl | Dibenzoylmethane, Hydroxylamine Hydrochloride | 3,5-Diphenylisoxazole | Ethanolic Sodium Hydroxide (B78521), Reflux | Not Specified | 71 | [2] |
| From α,β-Unsaturated Ketone | Chalcone, Hydroxylamine Hydrochloride | 3,5-Diphenylisoxazole | Ethanolic Potassium Hydroxide, Reflux | 12 hours | 45-63 | [3] |
In-Depth Analysis of Synthesis Methodologies
This section provides a detailed examination of each synthesis method, including their mechanisms, advantages, and limitations, supplemented with detailed experimental protocols.
Method 1: 1,3-Dipolar Cycloaddition of Nitrile Oxides (Huisgen Cycloaddition)
This powerful and versatile method involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.[1] A key feature is the in situ generation of the often-unstable nitrile oxide from precursors like aldoximes.[1]
Advantages:
-
High Versatility: A broad range of functional groups are tolerated on both the alkyne and the nitrile oxide precursor.[1]
-
High Regioselectivity: The reaction of terminal alkynes with nitrile oxides typically yields 3,5-disubstituted isoxazoles with high regioselectivity.[1]
-
Mild Conditions: The reaction can often be carried out under mild, one-pot conditions.[1]
Limitations:
-
Stoichiometric Oxidants: The generation of the nitrile oxide often requires stoichiometric amounts of an oxidizing agent.[1]
Reaction Mechanism:
The reaction proceeds via a concerted, pericyclic mechanism where the 4π-electrons of the nitrile oxide and the 2π-electrons of the alkyne participate in a cycloaddition.[1]
Experimental Protocol: Synthesis of 3,5-Diphenylisoxazole [1]
-
Oxime Formation: To a stirred solution of benzaldehyde (212 mg, 2 mmol) in a choline chloride:urea deep eutectic solvent (1 mL), add hydroxylamine hydrochloride (139 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol). Stir the resulting mixture at 50°C for one hour.
-
Nitrile Oxide Generation: Add N-chlorosuccinimide (NCS) (400 mg, 3 mmol) to the mixture and continue stirring at 50°C for three hours.
-
Cycloaddition: Add phenylacetylene (204 mg, 2 mmol) to the reaction mixture and continue stirring at 50°C for four hours.
-
Work-up: After the reaction is complete, quench the mixture with water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel (hexane/ethyl acetate) to yield 3,5-diphenylisoxazole.
Method 2: Condensation of β-Dicarbonyl Compounds with Hydroxylamine
This classical approach, often referred to as the Claisen isoxazole synthesis, involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[1]
Advantages:
-
Readily Available Starting Materials: β-Dicarbonyl compounds are common and accessible reagents.
Limitations:
-
Poor Regiocontrol: The use of unsymmetrical β-diketones often leads to the formation of a mixture of regioisomers, which can be a significant drawback.[1]
-
Harsh Conditions: The reaction can sometimes require harsh conditions.
Reaction Mechanism:
The nitrogen of hydroxylamine attacks one of the carbonyl carbons of the β-dicarbonyl compound, followed by cyclization and dehydration to form the isoxazole ring. With unsymmetrical β-diketones, the initial nucleophilic attack can occur at either carbonyl group, leading to a mixture of products.
References
comparing the efficacy of different catalysts for isoxazole synthesis
For Researchers, Scientists, and Drug Development Professionals
The isoxazole (B147169) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and biologically active compounds. The efficient synthesis of substituted isoxazoles is therefore a critical endeavor in drug discovery and development. A variety of catalytic systems have been developed to facilitate the construction of this important heterocycle, with transition metal catalysts playing a prominent role. This guide provides an objective comparison of the efficacy of common catalytic systems—namely those based on copper, palladium, and gold—for the synthesis of isoxazoles, supported by experimental data and detailed methodologies.
Catalyst Performance Comparison
The choice of catalyst can significantly impact the yield, reaction conditions, and substrate scope of isoxazole synthesis. Below is a summary of quantitative data for the synthesis of 3,5-disubstituted isoxazoles using copper, palladium, and gold catalysts. The data has been compiled to compare the synthesis of 3,5-diphenylisoxazole (B109209) where possible, providing a direct comparison of catalyst efficacy.
| Catalyst System | Substrates | Product | Yield (%) | Reaction Conditions |
| Copper (I) | Phenylacetylene & Benzaldehyde Oxime | 3,5-Diphenylisoxazole | 80.2 | Reflux |
| Palladium (II) | p-Tolylacetylene & Iodobenzene | 3-Phenyl-5-(p-tolyl)isoxazole | 85 | Room Temperature, 24h, CO atmosphere |
| Gold (III) | 1-Phenyl-3-(p-tolyl)prop-2-yn-1-one Oxime | 3-Phenyl-5-(p-tolyl)isoxazole | 93 | 30°C, Dichloromethane |
Note: Direct comparative studies for the synthesis of the exact same isoxazole derivative using all three catalysts are limited. The data presented reflects the synthesis of 3,5-diphenylisoxazole for the copper-catalyzed reaction and a structurally similar 3-phenyl-5-(p-tolyl)isoxazole for the palladium and gold-catalyzed reactions to provide a relevant comparison.
Discussion of Catalytic Systems
Copper-Catalyzed Synthesis: Copper(I) salts are widely used to catalyze the 1,3-dipolar cycloaddition of nitrile oxides (often generated in situ from aldoximes) and terminal alkynes.[1] This method is valued for its operational simplicity, the use of readily available and relatively inexpensive catalysts, and its compatibility with a range of functional groups.[1] The reactions can often be carried out in aqueous solvent mixtures.[1]
Palladium-Catalyzed Synthesis: Palladium catalysis offers a versatile and highly efficient approach to isoxazole synthesis. One notable method is a four-component coupling reaction involving a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide. This atom-economical process allows for the one-pot synthesis of 3,5-disubstituted isoxazoles under mild conditions. Palladium catalysts are also effective in C-H activation/[4+1] annulation strategies for the synthesis of benzo[d]isoxazoles.
Gold-Catalyzed Synthesis: Gold catalysts, particularly Au(III) salts, have emerged as powerful tools for the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles. This methodology is praised for its mild reaction conditions, excellent yields, and high chemo- and regioselectivity. Gold catalysts exhibit a high tolerance for various functional groups.
Experimental Workflow and Signaling Pathways
The following diagram illustrates a generalized workflow for the metal-catalyzed 1,3-dipolar cycloaddition, a common and fundamental route for the synthesis of 3,5-disubstituted isoxazoles.
References
Unveiling the Binding Potential: A Comparative Analysis of 3,5-Dimethylisoxazole Derivatives
For researchers, scientists, and drug development professionals, the quest for potent and selective molecular inhibitors is a continuous endeavor. Among the vast landscape of heterocyclic compounds, 3,5-dimethylisoxazole derivatives have emerged as a promising scaffold, particularly in the inhibition of key proteins implicated in disease pathways. This guide provides an objective comparison of the binding affinity of various this compound derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation therapeutics.
The primary focus of current research on this compound derivatives has been their potent inhibitory activity against the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular emphasis on BRD4.[1][2][3][4][5] BRD4 is a critical epigenetic reader that plays a central role in regulating the transcription of key oncogenes such as c-Myc, making it an attractive target for cancer therapy.[1][2][6]
Comparative Binding Affinity of this compound Derivatives
The following table summarizes the in vitro binding affinities of several this compound derivatives against their respective protein targets, as determined by various experimental techniques. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of an antagonist in inhibiting a specific biological or biochemical function.
| Compound ID | Target Protein | Assay Method | IC50 (µM) | Reference |
| Compound 11h | BRD4(1) | Not Specified | 0.027 | [2] |
| BRD4(2) | Not Specified | 0.180 | [2] | |
| Compound 39 | BRD4(BD1) | Not Specified | 0.003 | [7] |
| Dihydroquinazolinone derivative 1 | BRD2(1) | Not Specified | ~3 | [4] |
| BRD4(1) | Not Specified | ~7 | [4] | |
| Compound 3 | BRD4(1) | ALPHA Assay | 4.8 | [3][5] |
| Compound 8 (Phenol derivative) | BRD4(1) | ALPHA Assay | 0.370 - 0.390 | [5] |
| Compound 9 (Acetate derivative) | BRD4(1) | ALPHA Assay | 0.370 - 0.390 | [5] |
| Compound 15 | BRD4(1) | ALPHA Assay | ~2.6 (calculated from 7x weaker than 8 & 9) | [5] |
Experimental Protocols for Assessing Binding Affinity
The determination of binding affinity is a critical step in drug discovery. The following are detailed methodologies for two common techniques used to evaluate the interaction between this compound derivatives and their target proteins.
Fluorescence Polarization (FP) Assay
This competitive binding assay measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to its target protein.
Principle: A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger protein, its rotational motion is slowed, leading to an increase in fluorescence polarization. Unlabeled test compounds compete with the tracer for binding to the protein, causing a decrease in polarization in a concentration-dependent manner.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled tracer (e.g., a known BRD4 ligand conjugated to a fluorophore).
-
Prepare a stock solution of the purified target protein (e.g., BRD4).
-
Prepare serial dilutions of the this compound derivative (test compound).
-
All solutions should be prepared in a suitable assay buffer (e.g., Tris-HCl or HEPES with appropriate salt concentrations and additives to prevent non-specific binding).
-
-
Assay Setup:
-
In a microplate (typically a black, low-binding 384-well plate), add a fixed concentration of the target protein and the fluorescent tracer.
-
Add varying concentrations of the test compound to the wells.
-
Include control wells containing only the tracer, and wells with the tracer and protein without any test compound (representing 0% and 100% binding, respectively).
-
-
Incubation: Incubate the plate at a constant temperature (e.g., room temperature) for a sufficient time to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the bound tracer.
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[8][9]
Principle: One binding partner (e.g., the this compound derivative) is titrated into a solution containing the other binding partner (e.g., the target protein) in a highly sensitive calorimeter. The heat released or absorbed during the binding event is measured after each injection.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the purified target protein in a suitable buffer.
-
Prepare a solution of the this compound derivative in the same buffer. It is crucial that the buffer composition of both solutions is identical to minimize heats of dilution.
-
Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cell.
-
-
Instrument Setup:
-
Clean the sample and reference cells of the ITC instrument thoroughly.
-
Load the protein solution into the sample cell and the derivative solution into the injection syringe.
-
Allow the system to equilibrate to the desired experimental temperature.
-
-
Titration:
-
Perform a series of small, sequential injections of the derivative solution into the protein solution while continuously monitoring the heat change.
-
A small initial injection is often performed to account for any initial mixing artifacts.
-
-
Data Acquisition: The instrument records the heat change after each injection, generating a series of peaks. The area under each peak corresponds to the heat of that injection.
-
Data Analysis:
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of the two binding partners.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
BRD4 Signaling Pathway and Inhibition
The diagram below illustrates a simplified representation of the BRD4 signaling pathway and the mechanism of action for this compound derivatives as BRD4 inhibitors. BRD4 binds to acetylated lysine (B10760008) residues on histones, recruiting the positive transcription elongation factor b (P-TEFb) complex. This complex then phosphorylates RNA Polymerase II, leading to the transcriptional elongation of target genes, including the oncogene c-Myc. By competitively binding to the acetyl-lysine binding pocket of BRD4's bromodomains, this compound derivatives prevent the recruitment of P-TEFb and subsequent gene transcription.
References
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. Design, Synthesis, and in vitro Biological Evaluation of this compound Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of this compound Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Discovery of this compound derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Studies on 3,5-Dimethylisoxazole Compounds
For researchers, scientists, and drug development professionals, understanding the translational potential of a compound from early-stage laboratory experiments to whole-organism studies is paramount. This guide provides a comprehensive comparison of in vitro and in vivo investigations into 3,5-Dimethylisoxazole compounds, a class of molecules that has garnered significant interest, particularly as inhibitors of Bromodomain and Extra-Terminal (BET) proteins in cancer therapy.
This report synthesizes experimental data to offer a clear, objective comparison of the performance of these compounds in controlled laboratory settings versus their efficacy and pharmacokinetic profiles in living organisms. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key biological pathways and workflows, this guide aims to facilitate a deeper understanding of the journey of this compound derivatives from the bench to potential preclinical candidates.
Quantitative Data Summary: In Vitro vs. In Vivo Performance
The following tables summarize the key efficacy and pharmacokinetic parameters for two notable this compound derivatives, providing a direct comparison of their activities in cell-based assays and animal models.
Table 1: In Vitro Efficacy of this compound Compounds
| Compound ID | Target | Assay Type | Cell Line | IC50 | Reference |
| Compound 22 (Dimer) | BRD4 | Antiproliferation | HCT116 (Colorectal Cancer) | 162 nM | [1] |
| Compound 10 (BET-IN-20) | BRD4 BD1 | Biochemical Inhibition | - | 1.9 nM | [2] |
| Compound 10 (BET-IN-20) | - | Antiproliferation | MV4-11 (Acute Myeloid Leukemia) | - | [2] |
Table 2: In Vivo Data for this compound Compounds
| Compound ID | Animal Model | Tumor Type | Efficacy | Pharmacokinetic Properties | Reference |
| Compound 22 (Dimer) | CT-26 Tumor Mouse Model | Colorectal Cancer | 56.1% tumor suppression | Not explicitly detailed in abstract | [1] |
| Compound 10 (BET-IN-20) | Not explicitly detailed in abstract | Acute Myeloid Leukemia | Significant antitumor efficacy | Remarkable pharmacokinetic properties | [2] |
Experimental Protocols
A thorough understanding of the experimental design is crucial for interpreting the presented data. Below are detailed methodologies for the key experiments cited in this guide.
In Vitro Assays
1. Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of a compound on cancer cells.
-
Cell Seeding: HCT116 or MV4-11 cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and incubated for 24 hours.[3][4]
-
Compound Treatment: Cells are treated with various concentrations of the this compound compound or a vehicle control (like DMSO) and incubated for 48-72 hours.[5]
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. Metabolically active cells convert the yellow MTT to purple formazan (B1609692) crystals.[6][7]
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).[3]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[7]
2. BRD4 Inhibition Assay (AlphaScreen)
This biochemical assay measures the ability of a compound to inhibit the binding of BRD4 to acetylated histones.
-
Reaction Setup: The assay is performed in a 384-well plate containing GST-tagged BRD4 protein, a biotinylated histone H4 peptide, and the test compound.[1][8][9]
-
Bead Addition: Glutathione donor beads and streptavidin acceptor beads are added. In the absence of an inhibitor, the donor and acceptor beads are brought into proximity through the BRD4-histone interaction, generating a chemiluminescent signal.[8][10]
-
Signal Detection: In the presence of an inhibitory this compound compound, the interaction is disrupted, leading to a decrease in the AlphaScreen signal. The signal is read on a compatible plate reader.[8][10]
-
IC50 Determination: The IC50 value is calculated by plotting the signal intensity against the compound concentration.
In Vivo Studies
1. Xenograft Mouse Model for Tumor Growth Inhibition
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: CT-26 or MV4-11 cancer cells are subcutaneously injected into immunocompromised mice.[11][12]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are then treated with the this compound compound or a vehicle control, typically via oral gavage or intraperitoneal injection, according to a specific dosing schedule.[13]
-
Tumor Measurement: Tumor volume is measured regularly using calipers throughout the study.[13]
-
Efficacy Evaluation: At the end of the study, the tumor suppression rate is calculated by comparing the average tumor volume in the treated group to the control group.
2. Pharmacokinetic Study in Mice
This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.
-
Compound Administration: A single dose of the this compound compound is administered to mice, typically intravenously and orally in separate groups.[14][15]
-
Blood Sampling: Blood samples are collected at various time points after administration.[14]
-
Plasma Analysis: The concentration of the compound in the plasma is quantified using methods like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Parameter Calculation: Key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and area under the curve (AUC) are calculated to determine the compound's bioavailability and clearance rate.[15]
Visualizing the Science: Diagrams and Workflows
To further elucidate the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
References
- 1. westbioscience.com [westbioscience.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchtweet.com [researchtweet.com]
- 4. jcdr.net [jcdr.net]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hypoestoxide inhibits tumor growth in the mouse CT26 colon tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cross-Reactivity in 3,5-Dimethylisoxazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selectivity
The 3,5-dimethylisoxazole scaffold is a privileged structure in modern medicinal chemistry, serving as an effective acetyl-lysine mimic and a core component in a variety of targeted inhibitors.[1][2] Its prevalence in inhibitors targeting diverse protein families—from epigenetic readers like bromodomains to various protein kinases—necessitates a thorough understanding of their cross-reactivity profiles. This guide provides a comparative analysis of the selectivity of this compound-based inhibitors targeting Bromodomain and Extra-Terminal (BET) proteins, TRAF2- and NCK-interacting kinase (TNIK), and SET and MYND domain-containing protein 3 (SMYD3), supported by experimental data and detailed protocols.
Comparative Inhibitor Performance: Potency and Selectivity
The inhibitory activity of this compound-based compounds is highly dependent on the substitutions around the core scaffold, which dictates binding to the primary target and potential off-target interactions. Below, we summarize the performance of representative inhibitors for different target classes.
BET Bromodomain Inhibitors
Compounds targeting the BET family of bromodomains, particularly BRD4, often utilize the this compound moiety to mimic the acetylated lysine (B10760008) recognized by these epigenetic readers.[1] Their selectivity is a critical aspect of their therapeutic potential, with cross-reactivity often assessed against other bromodomain families.
Table 1: Inhibitory Activity and Selectivity of this compound-Based BET Inhibitors
| Compound | Primary Target | IC50 (nM) vs. Primary Target | Off-Target | IC50 (nM) vs. Off-Target | Selectivity (Fold) |
| Compound 11h | BRD4(1) | 27 | BRD4(2) | 180 | ~6.7 |
| Compound 39 | BRD4(BD1) | 3 | - | - | - |
Data sourced from multiple studies; experimental conditions may vary.[3][4]
TRAF2- and NCK-Interacting Kinase (TNIK) Inhibitors
TNIK is a serine/threonine kinase implicated in various cancers and fibrotic diseases. INS018_055 is a novel, potent TNIK inhibitor featuring a this compound core.
Table 2: Inhibitory Activity and Selectivity of a this compound-Based TNIK Inhibitor
| Compound | Primary Target | IC50 (nM) vs. Primary Target | Off-Target Panel | Result |
| INS018-055 | TNIK | 7.8 | 78 proteins | No significant activity observed |
Data from a preclinical characterization study. The specific components of the 78-protein panel were not detailed in the referenced abstract.[5]
SET and MYND Domain-Containing Protein 3 (SMYD3) Inhibitors
SMYD3 is a lysine methyltransferase that has emerged as a therapeutic target in oncology. A series of isoxazole (B147169) amides has been developed as potent and selective SMYD3 inhibitors.
Table 3: Cross-Reactivity Profile of SMYD3 Inhibitor (Compound 49)
| Compound | Primary Target | IC50 (nM) vs. Primary Target | Off-Target Panel | Result (% Inhibition @ 10 µM) |
| Compound 49 | SMYD3 | <10 (Biochemical) | >350 Kinases | <25% |
| ~500 (Cellular EC50) | 30 Histone Methyltransferases | <12% |
Data obtained from a comprehensive screening panel as detailed in the supplementary information of the source publication. Reactions were carried out at 10 µM ATP.[2][6]
Key Signaling Pathways
Understanding the signaling context of the target protein is crucial for interpreting the biological consequences of inhibition. Below are diagrams of the key pathways modulated by these inhibitors.
Caption: BET Bromodomain Signaling and Inhibition.
Caption: TNIK Signaling in the Wnt Pathway and its Inhibition.
References
- 1. Optimization of this compound Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Ensemble Simulations and Experimental Free Energy Distributions: Evaluation and Characterization of Isoxazole Amides as SMYD3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of this compound Derivatives as Potent Bromodomain Ligands | Scilit [scilit.com]
- 5. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3,5-Dimethylisoxazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 3,5-Dimethylisoxazole, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
This compound is classified as a flammable liquid and requires careful handling to mitigate risks.[1][2] Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all institutional and regulatory guidelines.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2][3] In case of insufficient ventilation, respiratory protection may be necessary.
Handling: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2][3] Use non-sparking tools and take precautionary measures against static discharge.[1][2][4]
Spill Response: In the event of a spill, immediately evacuate personnel from the affected area.[1] Remove all sources of ignition.[1][2][4] For small spills, absorb the chemical with an inert material such as sand, silica (B1680970) gel, or a universal binder.[4] The contaminated absorbent material must then be treated as hazardous waste and disposed of accordingly.[5] For larger spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.[6]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, crucial for its safe handling and disposal.
| Property | Value | Source |
| CAS Number | 300-87-8 | [7] |
| Molecular Formula | C5H7NO | |
| Flash Point | 31 °C (87.8 °F) - closed cup | [2] |
| Boiling Point | 142-144 °C | [3] |
| Density | 0.99 g/mL at 25 °C | |
| Solubility in Water | 50.9 g/L | [3] |
| pH | 4.5 (10g/l, H2O, 20℃) | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9] The following protocol outlines the general steps for its proper disposal:
-
Waste Identification: this compound is a hazardous waste due to its flammability.[1][8] It should never be disposed of down the drain or mixed with non-hazardous waste.[6]
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container.[6][8][10] Plastic containers are often preferred.[10]
-
The container must be kept closed except when adding waste.[6][8][10]
-
Ensure the container is properly labeled as "Hazardous Waste" and clearly identifies the contents, including "this compound" and any other components of the waste stream.[6][11] The label should also include the relevant hazard pictograms (e.g., flammable liquid).[11]
-
-
Segregation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][10]
-
Segregate the this compound waste from incompatible materials, such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][4] A chemical compatibility chart should be consulted to prevent dangerous reactions.
-
The SAA must be in a well-ventilated and cool location.[1][2][3]
-
-
Waste Accumulation Limits:
-
Disposal Request and Pickup:
-
Once the container is full or has reached the accumulation time limit set by your institution (e.g., up to 12 months), a waste pickup request must be submitted to your institution's EHS department.[6][8][10]
-
Do not transport the hazardous waste yourself. Trained EHS personnel will collect the waste for transport to a licensed hazardous waste disposal facility.[5]
-
-
Record Keeping: Maintain accurate records of the hazardous waste generated, including the chemical name, quantity, and date of disposal, as required by regulations.
Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. calpaclab.com [calpaclab.com]
- 8. odu.edu [odu.edu]
- 9. youtube.com [youtube.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. canterbury.ac.nz [canterbury.ac.nz]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 3,5-Dimethylisoxazole
Essential guidance for the safe handling, storage, and disposal of 3,5-Dimethylisoxazole, ensuring the protection of laboratory personnel and the integrity of research.
This document provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for minimizing risks and establishing a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a flammable liquid and vapor.[1][2][3] It is crucial to handle this chemical in a well-ventilated area and away from any potential sources of ignition.
| Hazard Classification | Category |
| Flammable liquids | Category 3 |
Personal Protective Equipment (PPE) Requirements
The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and inhalation.
| Protection Type | Specific PPE | Standard |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | Conforming to EN166 (EU) or NIOSH (US) approved. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing to prevent skin exposure. | Inspect gloves prior to use. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator (e.g., N95 dust mask) should be used. | - |
Safe Handling and Storage Protocols
Proper handling and storage procedures are essential to prevent accidents and maintain the chemical's stability.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][2][3][4] No smoking is permitted in the handling area.[1][2][3][4]
-
Use non-sparking tools and explosion-proof equipment.[1][2][3][4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][2][3][4]
-
Avoid contact with skin and eyes.[1]
-
Avoid inhalation of vapor or mist.[1]
Storage:
-
Store in a cool, dry, and well-ventilated place.[1][2][3][4][5]
-
Store away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[2][3]
Emergency Procedures and First Aid
Immediate and appropriate responses to exposure or spills are critical.
| Exposure Type | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4] |
| Skin Contact | Immediately remove all contaminated clothing.[1][2][3][4] Wash the affected area with soap and plenty of water.[1] Consult a doctor if irritation persists.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids.[1][4] Remove contact lenses, if present and easy to do. Seek immediate medical attention.[1][4] |
| Ingestion | Rinse mouth with water.[1][4] Do not induce vomiting.[1][4] Never give anything by mouth to an unconscious person.[1][4] Call a doctor or Poison Control Center immediately.[1][4] |
Spill Management and Waste Disposal Plan
A systematic approach to spill containment and waste disposal is necessary to mitigate environmental contamination and ensure safety.
Spill Containment:
-
Evacuate and Ventilate: Evacuate personnel from the spill area and ensure adequate ventilation.[1]
-
Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1][2][3][4]
-
Contain Spill: Use inert absorbent material (e.g., sand, silica (B1680970) gel) to soak up the spill.[2]
-
Collect Waste: Collect the absorbed material and place it in a suitable, closed container for disposal.[1]
Waste Disposal:
-
Dispose of the chemical and any contaminated materials at an approved waste disposal plant.[2][3]
-
Disposal must be in accordance with all applicable federal, state, and local regulations.[1][4]
Visual Workflow Guides
The following diagrams illustrate the standard operating procedures for handling and emergency response.
Caption: Standard Handling Workflow.
Caption: Spill Response Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
